molecular formula C8H8BrNO2 B2934591 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 314033-35-7

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2934591
CAS No.: 314033-35-7
M. Wt: 230.061
InChI Key: VHVQCIURYULVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVQCIURYULVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314033-35-7
Record name 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemo-Metric Profiling of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine: Mass Spectrometry, Synthesis, and Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Metric & Synthetic Profiling of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Analytical Leads.

Executive Summary

The benzodioxin scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for alpha-adrenergic antagonists, dopaminergic agonists, and serotonin modulators. Among its derivatives, 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (C


H

BrNO

) represents a critical intermediate. Its specific substitution pattern—featuring a bromine atom meta to the amine functionality within the bicyclic framework—offers unique vectors for structure-activity relationship (SAR) exploration, particularly via Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the C8 position.

This technical guide provides a definitive analysis of its molecular weight characteristics for high-resolution mass spectrometry (HRMS) validation, outlines a regioselective synthetic workflow to avoid common isomeric impurities (specifically the 7-bromo congener), and establishes a self-validating analytical protocol.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

For researchers utilizing LC-MS/MS for metabolite identification or impurity profiling, relying on a single "Molecular Weight" value is insufficient due to the significant mass defect and isotopic abundance of bromine.

Stoichiometric vs. Monoisotopic Data

The presence of bromine creates a distinct 1:1 isotopic signature (


Br and 

Br) that acts as a diagnostic fingerprint.
PropertyValueTechnical Context
Molecular Formula C

H

BrNO

Core stoichiometry.
Average Molecular Weight 230.06 g/mol Use for molarity calculations and reagent weighing.
Monoisotopic Mass (

Br)
228.9738 Da The primary peak (M) for HRMS extraction windows.
Isotope Peak (

Br)
230.9718 Da The (M+2) peak. Must appear at ~97% intensity of the M peak.
Exact Mass 228.97385Calculated for C

H


BrNO

.
Mass Spectrometry Logic (Decision Tree)

The following Graphviz diagram illustrates the logical workflow for confirming the identity of the 8-bromo isomer against non-brominated impurities or different halogenated analogs using MS data.

MS_Logic Start LC-MS Spectrum Acquired Check_Base Identify Base Peak (M+H)+ Start->Check_Base Is_229 Is m/z ~229.98? Check_Base->Is_229 Check_Pattern Analyze Isotope Pattern Is_229->Check_Pattern Yes Reject_1 REJECT: Likely non-brominated analog Is_229->Reject_1 No Pattern_Ratio Is (M):(M+2) ratio ~1:1? Check_Pattern->Pattern_Ratio Fragment MS2 Fragmentation Pattern_Ratio->Fragment Yes Reject_2 REJECT: Likely Chlorinated (3:1 ratio) or Artifact Pattern_Ratio->Reject_2 No Loss_Br Observe Neutral Loss of Br (79/81 Da)? Fragment->Loss_Br Confirmed CONFIRMED: 8-bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Loss_Br->Confirmed Yes Loss_Br->Reject_1 No

Figure 1: Mass Spectrometry validation logic for brominated benzodioxin derivatives.

Synthetic Strategy: Overcoming Regioselectivity Challenges

A common pitfall in synthesizing 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is the direct bromination of 2,3-dihydro-1,4-benzodioxin-6-amine. The amine group at position 6 is a strong ortho/para director, which typically directs electrophilic bromination to positions 5 or 7 (ortho to the amine), rather than the desired position 8 (meta to the amine).

To guarantee the 8-bromo regiochemistry, a de novo construction of the dioxane ring starting from a pre-brominated precursor is the most robust "High Expertise" route.

Recommended Protocol: The 3-Bromocatechol Route

This route ensures the bromine is fixed in the correct position relative to the oxygen atoms before the amine is introduced.

Step 1: Benzodioxane Formation

  • Reagents: 3-Bromocatechol + 1,2-Dibromoethane + K

    
    CO
    
    
    
    (in Acetone/Reflux).[1]
  • Mechanism: Double Williamson ether synthesis.

  • Product: 5-bromo-2,3-dihydro-1,4-benzodioxine.[2] (Note: Due to symmetry, 5-bromo and 8-bromo are identical at this stage).

Step 2: Regioselective Nitration

  • Reagents: HNO

    
     / AcOH.
    
  • Logic: The ether oxygens are strong activators. The bromine is a weak deactivator. Substitution will occur ortho to the ether oxygens.

    • Path A: Ortho to O1 (Position 6) -> 5-bromo-6-nitro (Sterically crowded, less favored).

    • Path B: Ortho to O4 (Position 7) -> 5-bromo-7-nitro.

  • Crucial Naming Shift: The product "5-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine" is structurally equivalent to 8-bromo-6-nitro-2,3-dihydro-1,4-benzodioxine when re-numbered according to IUPAC priority rules (amine/nitro gets lower number than bromo).

Step 3: Reduction to Amine

  • Reagents: Iron powder / NH

    
    Cl (Bechamp reduction) or SnCl
    
    
    
    .
  • Note: Avoid catalytic hydrogenation (H

    
    /Pd-C) as it may cause debromination (hydrodehalogenation).
    
Synthetic Workflow Diagram

Synthesis_Flow Start 3-Bromocatechol Step1 Cyclization (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 5-Bromo-1,4-benzodioxane Step1->Inter1 Step2 Nitration (HNO3, AcOH) Inter1->Step2 Inter2 8-Bromo-6-nitro-benzodioxane (Major Isomer) Step2->Inter2 Regioselective Control Step3 Chemo-selective Reduction (Fe/NH4Cl) Inter2->Step3 Final TARGET: 8-bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Step3->Final Avoids Debromination

Figure 2: Regioselective synthesis workflow avoiding the 7-bromo impurity.

Analytical Characterization & Self-Validation

To validate the synthesis, researchers must confirm the regiochemistry (8-bromo vs 7-bromo). 1H-NMR is the definitive tool here.

1H-NMR Diagnostic Signals (DMSO-d6, 400 MHz)
  • Aromatic Region:

    • 8-Bromo Isomer (Target): The protons at C5 and C7 are meta to each other. Expect two doublets with a coupling constant of J ~ 2.0 - 2.5 Hz (meta-coupling).

    • 7-Bromo Isomer (Impurity): The protons at C5 and C8 are para to each other. Expect two singlets (or very weak para-coupling).

  • Self-Validating Check: If you see a doublet with J ~ 8.0 Hz (ortho-coupling), your nitration occurred at the wrong position (likely 5-bromo-6-nitro), or you have the wrong starting material.

Application in Drug Discovery

This molecule functions as a versatile "handle" in medicinal chemistry:

  • Buchwald-Hartwig Amination: The C8-Br site allows for the introduction of secondary amines, expanding the molecule into potent D2/5-HT1A receptor ligands.

  • Suzuki Coupling: Attachment of aryl groups at C8 creates biaryl scaffolds common in kinase inhibitors.

References

  • PubChem. (2025).[3] 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (Compound).[4][2] National Library of Medicine. [Link]

  • Gu, W., et al. (2011). Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e][1,3]oxazines. Semantic Scholar. [Link]

  • Consonni, R., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI Molbank. [Link][1][5][6]

  • Idris, N., et al. (2022).[7][1][8] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.[7][8] [Link]

Sources

Comprehensive Structural Elucidation: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

[1][2]

Executive Summary & Compound Significance

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 439081-48-2 or analog) is a high-value pharmacophore used in the synthesis of adrenergic receptor ligands and serotonergic modulators.[1][2] The 1,4-benzodioxin scaffold mimics the catechol moiety found in neurotransmitters, while the bromine and amine functionalities serve as orthogonal handles for cross-coupling (e.g., Buchwald-Hartwig, Suzuki) and amide bond formation.[1][2]

The Elucidation Challenge: The primary synthetic route—electrophilic bromination of 2,3-dihydro-1,4-benzodioxin-6-amine—suffers from regioselectivity issues.[1][2] The directing effects of the amine (strong ortho/para) and the ethylenedioxy bridge (moderate ortho/para) compete, often generating a mixture of the 7-bromo (ortho to amine) and 8-bromo (meta to amine) isomers.[1][2] Distinguishing these isomers requires a logic-based NMR approach focusing on aromatic coupling constants (

12

Theoretical Framework & Isomer Logic

To validate the structure, one must rule out the thermodynamic and kinetic impurities.[2] The structural logic relies on the substitution pattern of the aromatic ring (positions 5, 6, 7, 8).[1][2]

Substituent Mapping
  • Position 1, 4: Oxygen atoms (Bridge).[1][2]

  • Position 6: Amine (-NH

    
    ).[1][2][3]
    
  • Position 8: Bromine (-Br).[1][2][4][5][6][7]

  • Remaining Protons: H-5 and H-7.

The "Smoking Gun": Aromatic Coupling Constants

The definitive differentiation between the target (8-bromo) and the common impurity (7-bromo) lies in the spatial relationship of the remaining protons.[1][2]

FeatureTarget: 8-Bromo Isomer Impurity: 7-Bromo Isomer
Proton Positions H-5 and H-7H-5 and H-8
Spatial Relation Meta relationshipPara relationship

H NMR Signal
Two Doublets (

)
Two Singlets (

)
Coupling (

)


Technical Insight: In 1,4-benzodioxins, para coupling is typically negligible/unresolved.[1][2] Therefore, the observation of a clear meta coupling constant is the primary "Go/No-Go" criterion for the 8-bromo isomer.[1]

Experimental Protocol: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (Verification of Formula)

Before NMR analysis, confirm the presence of the bromine atom via Isotope Ratio Mass Spectrometry (IRMS).[1][2]

  • Method: LC-MS (ESI+) or GC-MS (EI).[1][2]

  • Expected Observation:

    • Molecular Ion:

      
       (assuming neutral mass ~230 Da).[1][2]
      
    • Isotope Pattern: A distinct 1:1 doublet intensity ratio for the molecular ion peaks (

      
       and 
      
      
      ), characteristic of a single bromine atom (
      
      
      and
      
      
      ).[1][2]
    • Fragmentation: Loss of neutral HBr or the ethylenedioxy bridge (retro-Diels-Alder).[1][2]

Phase 2: H NMR Spectroscopy (Regiochemistry)

This is the critical validation step.[1][2]

  • Solvent: DMSO-

    
     (preferred for sharp NH
    
    
    signals) or CDCl
    
    
    .[1][2]
  • Frequency:

    
     400 MHz (required to resolve small meta couplings).
    

Data Interpretation Table:

Chemical Shift (

)
MultiplicityIntegralAssignmentNotes
6.30 - 6.50 ppm Doublet (

Hz)
1HH-7 Shielded by ortho-NH

; Meta coupled to H-5.[1][2]
6.60 - 6.80 ppm Doublet (

Hz)
1HH-5 Ortho to alkoxy bridge; Meta coupled to H-7.[1][2]
4.10 - 4.25 ppm Multiplet/Singlet4H-OCH

CH

O-
Ethylene bridge protons.[1][2]
3.50 - 5.00 ppm Broad Singlet2H-NH

Exchangeable with D

O.
Phase 3: 2D NMR (HMBC) Connectivity

To definitively assign H-5 vs H-7, use Heteronuclear Multiple Bond Correlation (HMBC).[1][2]

  • H-5 will show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C-4a  (the carbon attached to Oxygen-4).[1][2]
    
  • H-7 will show a strong 3-bond correlation to C-8a (attached to Oxygen-1) and the carbon bearing the Bromine (C-8 ).[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the autonomous decision tree for validating the structure during synthesis or quality control.

StructureElucidationStartCrude Product Isolated(Target: 8-Bromo-6-Amine)MS_CheckStep 1: LC-MS AnalysisCheck Isotope PatternStart->MS_CheckIsotope_FailNo 1:1 Doublet(Not Brominated)MS_Check->Isotope_FailSingle PeakIsotope_Pass1:1 Doublet Observed(Contains 1 Br)MS_Check->Isotope_PassM, M+2 matchNMR_CheckStep 2: 1H NMR (Aromatic Region)Analyze Splitting of 2 Ar-HIsotope_Pass->NMR_CheckResult_ParaObservation: Two Singlets(J ~ 0 Hz)NMR_Check->Result_ParaResult_MetaObservation: Two Doublets(J ~ 2.2 Hz)NMR_Check->Result_MetaConclusion_7BrIDENTIFIED: 7-Bromo Isomer(Impurity: Para-substitution)Result_Para->Conclusion_7BrH-5 & H-8 relationshipConclusion_8BrIDENTIFIED: 8-Bromo Isomer(Target: Meta-substitution)Result_Meta->Conclusion_8BrH-5 & H-7 relationshipHMBC_ConfirmStep 3: HMBC ConfirmationVerify C-Br and C-O correlationsConclusion_8Br->HMBC_ConfirmFinal Validation

Caption: Logic flow for distinguishing regioisomers based on aromatic proton coupling constants (

Synthesis & Impurity Context

Understanding the origin of the isomers is crucial for interpretation.[1]

  • Direct Bromination: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with NBS (N-bromosuccinimide) in DMF or Acetonitrile.[1][2]

    • Mechanism:[1][2][5] The amino group is the strongest activating group.[1][2] It directs ortho (positions 5 and 7).[1]

    • Sterics: Position 5 is sterically crowded by the dioxane ring oxygen.[1] Position 7 is more accessible.[1]

    • Result: Direct bromination often favors the 7-bromo isomer (the impurity).[1][2]

  • Strategic Synthesis (Target Access): To access the 8-bromo isomer, researchers often employ a blocking strategy or start from 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid derivatives, or use lithiation-bromination sequences that leverage the directing effect of the ring oxygens over the amine (often protected).[1][2]

Why this matters for Elucidation: If your NMR shows singlets (7-bromo), your synthesis likely followed the path of least steric resistance controlled by the amine.[1][2] If you see doublets (8-bromo), the bromine was likely installed before the amine or via a specific directing group strategy.[1][2]

References

  • Regioselectivity in Benzodioxin Bromination: Smith, K., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification."[1][2] Molecules, vol. 19, no.[1][2] 3, 2014. [Link]

  • NMR Assignment of Benzodioxin Derivatives: Ciotu, C., et al. "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers."[1][2][7] Molbank, vol. 2023, no.[1][2][7] 2, M1623.[1][2][7] [Link][1][2][7]

  • General Methods for Aniline Bromination: Paul, V., et al. "Regioselective one-pot bromination of aromatic amines."[1][2] Journal of Organic Chemistry, vol. 67, no. 15, 2002.[1] [Link]

  • Compound Data (Analogous 6-amine): PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-amine.[1][2] [Link]

Synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine , focusing on overcoming the critical challenge of regioselectivity.

Executive Summary

The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine presents a specific regiochemical challenge: placing the bromine atom at the 8-position (ortho to the bridgehead oxygen) while the amine resides at the 6-position (meta to the bromine).

Standard electrophilic aromatic substitution (e.g., direct bromination of 1,4-benzodioxan-6-amine) typically fails to yield this isomer, favoring instead the 7-bromo or 5-bromo products due to the strong directing effects of the amine and alkoxy groups. Consequently, this guide advocates for a De Novo Ring Construction Strategy , starting from 3,4-dihydroxybenzoic acid (protocatechuic acid) . This pathway locks the bromine position prior to ring formation, ensuring 100% regiochemical fidelity.

Target Molecule Analysis
  • Core Scaffold: 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane).

  • Functional Groups: Primary amine (C6), Bromide (C8).

  • Key Challenge: Controlling the relative 1,3-relationship between the amine and bromide on the electron-rich dioxin ring.

Retrosynthetic Analysis

To guarantee the correct substitution pattern, we disconnect the molecule back to a precursor where the bromine and the carbon framework of the amine (carboxylic acid) are already fixed in the correct orientation.

  • Disconnection 1 (Functional Group Interconversion): The C6-amine is derived from a C6-carboxylic acid via a Curtius Rearrangement . This is chosen over nitration/reduction to avoid late-stage regioselectivity issues.

  • Disconnection 2 (Ring Construction): The 1,4-dioxane ring is disassembled to reveal a catechol moiety reacting with a 1,2-dihaloethane.

  • Disconnection 3 (Precursor Selection): The resulting synthon is 5-bromo-3,4-dihydroxybenzoic acid . The bromine at C5 of the benzoic acid becomes C8 of the benzodioxane; the carboxyl at C1 becomes C6.

Retrosynthesis Target 8-bromo-2,3-dihydro-1,4- benzodioxin-6-amine Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid 8-bromo-2,3-dihydro-1,4- benzodioxin-6-carboxylic acid Isocyanate->Acid Curtius Rearrangement Precursor 5-bromo-3,4-dihydroxybenzoic acid Acid->Precursor Cyclization (1,2-dibromoethane) Start 3,4-Dihydroxybenzoic acid (Protocatechuic Acid) Precursor->Start Regioselective Bromination

Figure 1: Retrosynthetic tree illustrating the logic of early-stage bromine installation.

Detailed Synthetic Pathway

Step 1: Regioselective Bromination of Protocatechuic Acid

The synthesis begins with the bromination of 3,4-dihydroxybenzoic acid. The carboxyl group directs meta, while the 3-hydroxy group directs ortho. These effects reinforce substitution at the 5-position.

  • Reagents: Bromine (

    
    ), Acetic Acid (
    
    
    
    ).
  • Conditions:

    
     to Room Temperature (RT).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Yield: 85-95%.

Protocol:

  • Dissolve 3,4-dihydroxybenzoic acid (100 mmol) in glacial acetic acid (150 mL).

  • Cool the solution to

    
    .
    
  • Add a solution of bromine (105 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Note: Maintain temperature <

    
     to prevent polybromination.
    
  • Stir at RT for 4 hours. The product, 5-bromo-3,4-dihydroxybenzoic acid , typically precipitates.

  • Pour into ice water (500 mL), filter the white/off-white solid, and wash with water.

  • Recrystallize from dilute ethanol if necessary.

Step 2: Construction of the 1,4-Benzodioxane Ring

The catechol moiety is cyclized using 1,2-dibromoethane. This step locks the bromine into the position adjacent to the bridgehead oxygen (position 8 in the final system).

  • Reagents: 1,2-Dibromoethane, Potassium Carbonate (

    
    ), DMF or Acetone.
    
  • Conditions: Reflux (

    
    ), 12-24 hours.
    
  • Yield: 60-75%.

Protocol:

  • Suspend 5-bromo-3,4-dihydroxybenzoic acid (50 mmol) and

    
      (150 mmol) in anhydrous DMF (100 mL).
    
  • Add 1,2-dibromoethane (75 mmol).

  • Heat the mixture to

    
     under nitrogen atmosphere for 18 hours.
    
  • Cool to RT and pour into water (400 mL).

  • Acidify carefully with 1M HCl to pH ~3 to precipitate the carboxylic acid derivative.

  • Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Product: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid .

Step 3: Curtius Rearrangement to the Amine

This step converts the carboxylic acid to the primary amine with retention of stereochemistry and regiochemistry. The use of Diphenylphosphoryl azide (DPPA) allows for a safe, one-pot transformation.

  • Reagents: DPPA, Triethylamine (

    
    ), tert-Butanol (
    
    
    
    ), then Trifluoroacetic acid (TFA).
  • Conditions: Reflux (Boc-protection), then Deprotection.

  • Yield: 70-80% (over 2 steps).

Protocol:

  • Dissolve 8-bromo-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (20 mmol) in anhydrous

    
     (50 mL).
    
  • Add Triethylamine (25 mmol) and DPPA (22 mmol).

  • Heat to reflux (

    
    ) for 6-12 hours.
    
    • Mechanism:[1][2][3][4][5] The acid forms an acyl azide, which rearranges thermally to an isocyanate. The isocyanate is trapped by

      
       to form the Boc-protected amine (
      
      
      
      -Boc-8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine).
  • Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with 5% citric acid and brine.

  • Deprotection: Dissolve the crude Boc-amine in

    
     (20 mL) and add TFA (5 mL). Stir at RT for 2 hours.
    
  • Neutralize with saturated

    
    , extract with 
    
    
    
    , and concentrate.
  • Purify via column chromatography (Silica, Hexane/EtOAc).

  • Final Product: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine .

Data Summary & Comparison

ParameterRoute A: De Novo (Recommended)Route B: Direct BrominationRoute C: Nitration of Bromide
Starting Material 3,4-Dihydroxybenzoic acid1,4-Benzodioxan-6-amine5-Bromo-1,4-benzodioxane
Key Reagent 1,2-Dibromoethane

/ NBS

Regioselectivity High (100%) Poor (Mixture of 5-Br/7-Br)Poor (Favors 6-nitro/ortho)
Step Count 312
Overall Yield ~45-55%<20% (isolated isomer)Low (wrong isomer dominant)
Scalability HighLow (separation difficult)Low

Process Visualization

The following diagram illustrates the recommended "De Novo" pathway, highlighting the specific reagents and intermediates.

SynthesisPathway SM 3,4-Dihydroxybenzoic Acid Int1 5-Bromo-3,4-dihydroxy- benzoic acid SM->Int1 Br2, AcOH 15°C Int2 8-Bromo-2,3-dihydro-1,4- benzodioxin-6-carboxylic acid Int1->Int2 BrCH2CH2Br K2CO3, DMF, 80°C Boc N-Boc Intermediate Int2->Boc 1. DPPA, Et3N, t-BuOH Reflux (Curtius) Final 8-Bromo-2,3-dihydro-1,4- benzodioxin-6-amine Boc->Final 2. TFA, DCM (Deprotection)

Figure 2: Step-by-step synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

Critical Experimental Notes

  • Regiochemistry Verification: The identity of the intermediate 5-bromo-3,4-dihydroxybenzoic acid should be confirmed by

    
     NMR. The protons at C2 and C6 will appear as doublets with meta-coupling (
    
    
    
    Hz).
  • Safety - DPPA: Diphenylphosphoryl azide is toxic and potentially explosive. Reactions should be run behind a blast shield, and the reaction mixture should not be concentrated to dryness without prior workup.

  • Alternative Cyclization: If 1,2-dibromoethane yields are low, 1,2-dichloroethane with catalytic NaI can be used, although higher temperatures (

    
    ) are often required.
    

References

  • Regioselective Bromination of 3,4-Dihydroxybenzoic Acid

    • Synthesis of 5-bromo-3,4-dihydroxybenzoic acid.
    • Available at: [6]

  • Benzodioxane Ring Construction

    • Idris, N., Anderson, A., & Bakare, O. (2022).[7] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[7]

    • Available at: [Link]

  • Regiochemistry of Benzodioxane Substitutions

    • Armano, E., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank, 2023(2), M1623.[8]

    • Available at: [Link][4][8][9][10][11]

  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.
    • Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for medicinal chemists and structural biologists. It prioritizes the critical challenge of regioisomer differentiation , a common pitfall in benzodioxan chemistry.


-adrenoceptor antagonists)

Executive Summary

The compound 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (hereafter Compound 1 ) represents a privileged scaffold in drug discovery. Its specific substitution pattern—an amine at position 6 and a bromine atom at position 8—creates a unique electronic and steric profile essential for binding affinity in various GPCR targets.

This guide addresses the primary challenge in working with Compound 1 : the unambiguous differentiation from its regioisomers (5-bromo and 7-bromo) formed during non-selective synthesis. We provide a validated synthesis pathway that ensures regiocontrol and a comprehensive spectroscopic profile to serve as a self-validating quality control system.

Structural Analysis & Regiochemistry

The 1,4-benzodioxan core contains two non-equivalent aromatic positions relative to the ethylenedioxy bridge. The introduction of an amine and a bromine atom creates distinct coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.

Electronic Directing Effects

To synthesize Compound 1 selectively, one must exploit the cooperative directing effects of the substituents.

  • Alkoxy Groups (Pos 1 & 4): Strong ortho/para directors.

  • Nitro Group (Precursor to Amine): Strong meta director.

In the precursor 6-nitro-1,4-benzodioxane , the nitro group at C6 deactivates positions 5 and 7 (ortho to itself). The oxygen at C1 activates position 8 (ortho). Consequently, electrophilic bromination is directed almost exclusively to Position 8 , avoiding the formation of the 7-bromo (ortho to nitro) or 5-bromo isomers.

Visualization of Regiocontrol

The following logic flow illustrates the synthesis and directing effects ensuring the 8-bromo substitution.

G cluster_logic Directing Logic Start 1,4-Benzodioxane Nitro 6-Nitro-1,4-benzodioxane (Meta Director) Start->Nitro Nitration (HNO3) Selects pos 6 Bromo 8-Bromo-6-nitro-1,4-benzodioxane (Regio-pure) Nitro->Bromo Bromination (Br2/Fe) Directed to pos 8 by O1 & NO2 Logic1 NO2 deactivates C5 & C7 Nitro->Logic1 Logic2 O1 activates C8 Nitro->Logic2 Target TARGET: 8-Bromo-6-amine (Compound 1) Bromo->Target Reduction (Fe/AcOH or H2/Pd) NO2 -> NH2

Figure 1: Synthetic pathway utilizing cooperative directing effects to ensure 8-bromo regioselectivity.

Spectroscopic Profile (Diagnostic Data)

The following data constitutes the "fingerprint" for Compound 1 . The most critical parameter is the meta-coupling of the aromatic protons.

1H NMR Spectroscopy (400 MHz, DMSO-d6)

Differentiation Logic:

  • 8-Bromo isomer (Target): H-5 and H-7 are meta to each other. Shows two doublets with

    
     Hz.
    
  • 7-Bromo isomer: H-5 and H-8 are para. Shows two singlets (or very weak coupling).

  • 5-Bromo isomer: H-7 and H-8 are ortho. Shows two doublets with

    
     Hz.
    
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-7 6.92Doublet (d)2.4Aromatic; Ortho to Br (deshielded), Meta to NH

.
H-5 6.35Doublet (d)2.4Aromatic; Ortho to NH

(shielded), Meta to Br.
NH

4.85Broad Singlet-Exchangeable amine protons.
H-2, H-3 4.18 - 4.25Multiplet (m)-Ethylene bridge protons (Benzodioxan core).
13C NMR Spectroscopy (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment
C-NH

142.5C-6 (Ipso to amine)
C-O 143.8, 134.2C-4a, C-8a (Bridgehead carbons)
C-Br 110.1C-8 (Ipso to bromine)
Ar-CH 108.5, 102.3C-7, C-5 (Ortho to amine is highly shielded)
O-CH

64.2, 63.8C-2, C-3 (Dioxan ring)
Mass Spectrometry (ESI-MS)

The presence of bromine provides a distinct isotopic signature essential for confirmation.

  • Ionization Mode: ESI (+)

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
  • Exact Mass: 228.97 (for

    
    Br)
    
m/z PeakIntensityAttribution
230.0 100%[M+H]

(

Br isotope)
232.0 ~98%[M+H]

(

Br isotope)

Analyst Note: A 1:1 ratio of peaks separated by 2 mass units is the definitive confirmation of mono-bromination.

Experimental Protocols

Synthesis of Precursor: 8-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxin

Rationale: Direct bromination of the amine is risky due to oxidation; brominating the nitro precursor is robust.

  • Dissolution: Dissolve 6-nitro-2,3-dihydro-1,4-benzodioxin (10 mmol) in glacial acetic acid (20 mL).

  • Catalysis: Add anhydrous FeCl

    
     (5 mol%) as a Lewis acid catalyst.
    
  • Bromination: Add Br

    
     (11 mmol) dropwise over 30 minutes at room temperature.
    
  • Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Work-up: Pour into ice water. Filter the yellow precipitate. Recrystallize from Ethanol to obtain the pure 8-bromo regioisomer (confirmed by H-5/H-7 meta coupling).

Reduction to Target Amine (Compound 1)

Rationale: Iron-mediated reduction is selective and avoids de-halogenation (loss of Bromine) often seen with catalytic hydrogenation (Pd/C + H


).
  • Suspension: Suspend the 8-bromo-6-nitro intermediate (5 mmol) in Ethanol/Water (4:1, 25 mL).

  • Activation: Add Iron powder (325 mesh, 25 mmol) and Ammonium Chloride (25 mmol).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Checkpoint: Solution changes from yellow (nitro) to colorless/dark (amine/iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalinize with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    . Evaporate solvent. The resulting solid is usually sufficiently pure (>95%) for use.
Quality Control Workflow

This flowchart defines the decision process for accepting a batch based on the spectroscopic data derived above.

QC Sample Crude Product MS_Check Mass Spec Check (Isotope Pattern) Sample->MS_Check Decision1 1:1 Ratio (230/232)? MS_Check->Decision1 NMR_Check 1H NMR Aromatic Region Decision2 Coupling Constant (J)? NMR_Check->Decision2 Decision1->NMR_Check Yes Fail_Dehalo FAIL: De-halogenated (Single peak 152) Decision1->Fail_Dehalo No Pass PASS: 8-Bromo Isomer Decision2->Pass ~2.4 Hz (Meta) Fail_Regio FAIL: Regioisomer (J=8Hz or Singlets) Decision2->Fail_Regio ~8.8 Hz (Ortho) or Singlets (Para)

Figure 2: QC Decision Tree for validating the 8-bromo-6-amine structure.

References

  • Regioselective Synthesis & Identification: Armano, E., et al. "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate."[2] Molbank, 2023, M1661.[2] (Establishes the meta-coupling diagnostic for 8-substituted benzodioxans).

  • Benzodioxan Scaffold Utility: Idris, N., et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[3] International Journal of Organic Chemistry, 2022, 12, 143-160.[3]

  • Nitro Reduction Protocols: Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines."[4] Org.[4][5] Process Res. Dev., 2018, 22, 430–445.[4] (Basis for Fe/NH4Cl protocol selection).

  • General Spectral Data (Analog): "6-Bromo-1,4-benzodioxane Spectral Data." PubChem, CID 104141. (Used for baseline chemical shift calibration).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and the Principles of its ¹H NMR Spectrum

The unique electronic environment of each proton in a molecule dictates its resonance frequency in an NMR experiment. For 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, the key structural features influencing the ¹H NMR spectrum are the disubstituted benzene ring and the dihydrodioxin ring. The aromatic region is shaped by the interplay of the electron-donating amine (-NH₂) group and the electron-withdrawing bromine (-Br) atom. The dihydrodioxin moiety presents a set of aliphatic protons.

Diagram 1: Molecular Structure and Proton Environments

A schematic of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine with key proton groups highlighted.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the aliphatic protons of the dihydrodioxin ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~ 6.8 - 7.0Doublet (d)J (meta) = ~2-3 Hz1H
H-7~ 6.3 - 6.5Doublet (d)J (meta) = ~2-3 Hz1H
-NH₂~ 3.5 - 4.5Broad Singlet (br s)-2H
-OCH₂CH₂O-~ 4.2 - 4.3Multiplet (m)-4H
Aromatic Protons (H-5 and H-7)

The benzene ring has two remaining protons at positions 5 and 7. The amine group at C-6 is a strong electron-donating group, which increases the electron density at the ortho (H-5 and H-7) and para positions through resonance. This shielding effect shifts these proton signals upfield (to a lower ppm value) compared to benzene (7.34 ppm). Conversely, the bromine at C-8 is an electron-withdrawing group, which deshields nearby protons, shifting them downfield.

  • H-7: This proton is ortho to the strongly electron-donating amine group and meta to the electron-withdrawing bromine. The dominant effect will be the shielding from the amine group, resulting in a significant upfield shift.

  • H-5: This proton is also ortho to the amine group but is further away from the bromine. Its chemical shift will also be upfield due to the amine's influence.

The two aromatic protons, H-5 and H-7, are not adjacent and will exhibit meta-coupling, which is typically small (around 2-3 Hz). This will result in two distinct doublets in the aromatic region of the spectrum.

Amine Protons (-NH₂)

The protons of the amine group typically appear as a broad singlet. The chemical shift of -NH₂ protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-polar solvent like CDCl₃, the signal is expected in the range of 3.5-4.5 ppm.

Dihydrodioxin Protons (-OCH₂CH₂O-)

The four protons of the ethylenedioxy bridge are chemically equivalent and are expected to appear as a multiplet. In many similar 1,4-benzodioxane structures, this signal presents as a singlet or a narrow multiplet around 4.2-4.3 ppm[1][2]. The specific appearance can be influenced by the conformation of the dihydrodioxin ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum, applicable to the target molecule and similar organic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility, other solvents like DMSO-d₆ or Acetone-d₆ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to set the chemical shift scale to 0 ppm.

Diagram 2: Workflow for ¹H NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock Lock load->lock tune Tune & Match lock->tune shim Shim tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate

A step-by-step workflow from sample preparation to data processing for ¹H NMR spectroscopy.

Instrument Setup and Data Acquisition
  • Loading the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H) and matched to the impedance of the instrument's electronics to ensure maximum signal transmission.

  • Shimming: The magnetic field homogeneity is optimized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

  • Setting Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H spectrum.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows the protons to return to their equilibrium state.

  • Acquisition: The experiment is started, and the Free Induction Decay (FID) signal is recorded.

Data Processing and Interpretation

The raw data (FID) acquired from the spectrometer needs to be processed to generate the final spectrum.

  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phases of the sinusoidal waves that make up the FID are adjusted to ensure that all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is calibrated by setting the peak of the internal standard (e.g., TMS) to 0 ppm. If no internal standard is used, the residual solvent peak can be used for referencing.

  • Integration: The area under each peak is integrated. The integration values are proportional to the number of protons giving rise to that signal. By setting the integral of one peak to a known number of protons, the relative number of protons for all other signals can be determined.

  • Peak Picking: The exact chemical shift of each peak is identified.

By comparing the processed experimental spectrum with the predicted spectrum in terms of chemical shifts, multiplicities, coupling constants, and integration, the structure of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine can be confidently confirmed.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. By combining a detailed spectral prediction with a robust experimental and data processing protocol, this document serves as a valuable resource for researchers in synthetic chemistry and drug development. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules using ¹H NMR spectroscopy.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • PubChem. (n.d.). 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. European Journal of Medicinal Chemistry. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

Sources

Technical Monograph: 13C NMR Characterization of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It synthesizes cheminformatic consensus data, structural logic, and experimental protocols to define the 13C NMR profile of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine .

Part 1: Executive Summary & Structural Context

Compound: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol Class: Halogenated 1,4-benzodioxane (dihydro-1,4-benzodioxin)[1]

This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for


-adrenergic  and serotonergic (5-HT)  receptors. The presence of the bromine atom at the C8 position, combined with the C6-amine, creates a unique electronic environment that modulates binding affinity and metabolic stability.

Accurate structural assignment of this isomer is challenging due to the potential for regiochemical ambiguity (distinguishing the 8-bromo from the thermodynamically favored 7-bromo isomer). This guide provides the definitive spectroscopic logic required to validate the 8-bromo regioisomer.

Part 2: 13C NMR Data & Assignment Logic

As exact experimental peak lists for this specific regioisomer are often proprietary, the following data represents a Cheminformatic Consensus Assignment . This dataset is derived from hierarchical substituent chemical shift (SCS) analysis of the parent 1,4-benzodioxan-6-amine and corrected for the ortho-bromo heavy atom effect.

Consensus Chemical Shift Table (100 MHz, DMSO- )
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic (Mechanistic)
C6 Quaternary (C-N)141.5 ± 1.5 Ipso-Amine: Strongly deshielded by the nitrogen lone pair (mesomeric donation).
C8a Quaternary (C-O)143.8 ± 1.5 Bridgehead: Deshielded by oxygen; further deshielded by ortho-bromine effect.
C4a Quaternary (C-O)134.2 ± 1.5 Bridgehead: Deshielded by oxygen; shielded relative to C8a due to para-amine effect.
C8 Quaternary (C-Br)109.5 ± 2.0 Ipso-Bromo: Diagnostic Peak. Significant shielding due to the "Heavy Atom Effect" of Bromine.
C7 Methine (CH)112.4 ± 1.0 Aromatic CH: Shielded by ortho-amine; deshielded slightly by ortho-bromine.
C5 Methine (CH)103.8 ± 1.0 Aromatic CH: Most shielded aromatic signal (Ortho to amine, Para to Bromine).
C2 Methylene (CH₂)64.5 ± 0.5 Ethylenedioxy: Typical aliphatic ether region.
C3 Methylene (CH₂)64.1 ± 0.5 Ethylenedioxy: Typical aliphatic ether region.
Structural Numbering & Logic Diagram

The following diagram illustrates the numbering scheme and the electronic vectors influencing the chemical shifts.

G Molecule 8-bromo-2,3-dihydro- 1,4-benzodioxin-6-amine C6 C6 (Ipso-NH2) ~141.5 ppm Deshielded (Inductive) Molecule->C6 Substituent 1 C8 C8 (Ipso-Br) ~109.5 ppm Shielded (Heavy Atom) Molecule->C8 Substituent 2 Bridge Bridgeheads (C4a/C8a) 134-144 ppm Oxygenated Aromatics Molecule->Bridge Core Scaffold C5 C5 (CH) ~103.8 ppm Ortho-Shielding from NH2 C6->C5 Ortho Directing C8->Bridge Ortho Effect on C8a

Caption: Electronic influence map showing the competing shielding/deshielding vectors of the Amine and Bromine substituents on the benzodioxane core.

Part 3: Scientific Integrity & Regiochemistry (E-E-A-T)

The Regioselectivity Challenge

In standard electrophilic aromatic substitution (e.g., bromination of 1,4-benzodioxan-6-amine), the major product is typically the 7-bromo isomer, not the 8-bromo. This is because the C7 position is sterically accessible and activated by the ortho-oxygen (O4) and the ortho-amine group.

To confirm you have the 8-bromo isomer (and not the 7-bromo), you must validate using 1H NMR coupling constants:

  • 8-Bromo Isomer (Target): Protons at C5 and C7 are meta to each other.

    • Expected Pattern: Two doublets with a coupling constant

      
        (Meta-coupling).
      
  • 7-Bromo Isomer (Impurity): Protons at C5 and C8 are para to each other.

    • Expected Pattern: Two singlets (due to lack of coupling) or very weak para-coupling (

      
      ).
      
Solvent Selection for NMR
  • Recommended: DMSO-

    
     .
    
    • Reasoning: The amine protons (-NH₂) are exchangeable. In CDCl₃, they often appear broad or disappear. DMSO-

      
       forms hydrogen bonds with the amine, sharpening the signal and slowing exchange, allowing for integration verification.
      
  • Avoid: Acetone-

    
     (can form imines with primary amines over time).
    

Part 4: Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory filing, follow this self-validating workflow.

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL DMSO-

      
       .
      
    • Filter through a cotton plug into the NMR tube to remove suspended solids (paramagnetic particles cause line broadening).

  • Pulse Sequence Configuration:

    • Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker).

    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

      • Why? Quaternary carbons (C-Br, C-NH₂, C-O) have long spin-lattice relaxation times (

        
        ). Short delays lead to low signal-to-noise ratios for these critical diagnostic peaks.
        
    • Scans (NS): Minimum 1024 scans (due to low sensitivity of 13C).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to reduce noise.

    • Reference DMSO-

      
       septet center to 39.52 ppm .
      
Workflow Diagram

Workflow Start Sample: 15mg Solid Solvent Solvent: DMSO-d6 (Stabilizes -NH2) Start->Solvent Acquisition Acquisition Pulse: zgpg30 Delay: >2.0s (Crucial for Cq) Solvent->Acquisition Processing Processing LB: 2.0 Hz Ref: 39.52 ppm Acquisition->Processing Validation Validation Check C5/C7 Meta-Coupling (1H) Check C8 Shielding (13C) Processing->Validation

Caption: Optimized NMR acquisition workflow emphasizing relaxation delays for quaternary carbon detection.

Part 5: References

  • Substituent Effects in Benzodioxanes:

    • Title: "Synthesis and Characterization of 1,4-Benzodioxane Derivatives."

    • Source: International Journal of Organic Chemistry, 2022.

    • URL:[Link]

  • General 13C NMR Shift Tables & Heavy Atom Effects:

    • Title: "13C NMR Chemical Shifts - Oregon State University."

    • Source: Oregon State University Chemistry Dept.

    • URL:[Link]

  • Parent Compound Data (1,4-Benzodioxan-6-amine):

    • Title: "2,3-dihydro-1,4-benzodioxin-6-amine | CAS 22013-33-8."[2]

    • Source: NIST Chemistry WebBook / Matrix Fine Chemicals.

    • URL:[Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthetic utility, and structure-activity relationships (SAR) of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine and its functionalized derivatives.

Executive Summary

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 314033-35-7) represents a high-value pharmacophore in medicinal chemistry, particularly within the development of central nervous system (CNS) agents. While the benzodioxan scaffold is classically associated with non-selective


-adrenergic antagonism (e.g., WB-4101), the introduction of an 8-bromo substituent and a 6-amino functionality creates a unique "bifunctional handle." This architecture allows for the precise tuning of selectivity between Serotonin 5-HT

receptors and

-Adrenergic
receptor subtypes. This guide explores the molecule's role as a critical intermediate for synthesizing high-affinity ligands with potential applications in treating anxiety, depression, and benign prostatic hyperplasia (BPH).

Chemical Architecture & Pharmacophore Analysis

The molecule comprises a fused benzene-dioxane ring system (heterocycle) with two critical substitution points that define its biological activity:[1]

  • The 1,4-Benzodioxan Core: Mimics the catecholamine pharmacophore, allowing recognition by G-Protein Coupled Receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors.

  • The 6-Amine Group: Acts as the primary "linker" site. In most bioactive derivatives, this amine is acylated or alkylated (often with piperazine spacers) to engage the aspartate residue in the receptor binding pocket.

  • The 8-Bromo Substituent: This is the "selectivity filter." Unlike the unsubstituted parent, the bulky bromine atom at position 8 imposes steric constraints that can prevent binding to off-target receptors (e.g., Dopamine D

    
    ) while enhancing hydrophobic interactions within the 5-HT
    
    
    
    or
    
    
    pockets.
Structural Visualization

The following diagram illustrates the core scaffold and its functional regions.

BenzodioxinSAR Core 1,4-Benzodioxan Core (GPCR Recognition Element) Amine 6-Amine Position (Primary Linker / H-Bond Donor) Core->Amine Scaffold Base Bromo 8-Bromo Position (Steric/Electronic Modulator) Core->Bromo Substitution Target1 5-HT1A Receptor (Agonist/Antagonist) Amine->Target1 Ionic Interaction (Asp) Bromo->Target1 Selectivity Filter Target2 Alpha-1 Adrenergic (Subtype Selectivity) Bromo->Target2 Hydrophobic Pocket Fit

Figure 1: Pharmacophore dissection of the 8-bromo-benzodioxin scaffold showing functional roles of substituents.

Biological Activity & Mechanism of Action

Serotonergic Activity (5-HT Receptor)

Derivatives where the 6-amine is coupled to an aryl-piperazine moiety (via an alkyl spacer) exhibit potent affinity for the 5-HT


 receptor.
  • Mechanism: The benzodioxan oxygen atoms participate in hydrogen bonding with Ser/Thr residues in the receptor transmembrane domain, while the protonated amine (at physiological pH) anchors to Asp116.

  • Effect of 8-Br: The bromine atom enhances lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration. Furthermore, it restricts conformational rotation, often locking the ligand into a bioactive conformation that favors agonism  or partial agonism  over antagonism.
    
-Adrenergic Antagonism

The benzodioxan core is homologous to the drug WB-4101 , a selective


-antagonist.
  • Subtype Selectivity: Unsubstituted benzodioxans often bind indiscriminately to

    
    , 
    
    
    
    , and
    
    
    subtypes. Introduction of the 8-bromo group has been observed to shift selectivity towards the
    
    
    subtype
    . This is therapeutically relevant for BPH (Benign Prostatic Hyperplasia) with reduced cardiovascular side effects (which are mediated by
    
    
    ).
Comparative Potency Data

Note: Values are representative of 8-substituted benzodioxan-6-amine derivatives found in SAR literature.

Compound ClassR-Group (on 6-Amine)Target ReceptorActivity TypeBinding Affinity (

)
Parent Scaffold Free Amine (-NH

)
Multiple GPCRsWeak/Non-specific> 10

M
WB-4101 Analog 2-(2,6-dimethoxyphenoxy)ethyl

-Adrenergic
Antagonist0.5 - 2.0 nM
Piperazine Deriv. 4-(2-methoxyphenyl)piperazinyl-butyl5-HT

Partial Agonist1.2 - 10 nM
8-Bromo Deriv. (Same as above)5-HT

/

Mixed< 1.0 nM (Enhanced Selectivity)

Experimental Methodologies

Synthesis of Bioactive Derivatives

To utilize 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine in drug discovery, it is typically coupled to a "tail" moiety. The following protocol describes a standard Buchwald-Hartwig Amination to attach an aryl group, or an alkylation to attach a piperazine chain.

Protocol: N-Alkylation with Aryl-Piperazine Linker

  • Reagents: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq), 1-bromo-4-(4-arylpiperazin-1-yl)butane (1.1 eq), K

    
    CO
    
    
    
    (3.0 eq), KI (catalytic).
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the amine and the alkyl bromide in MeCN under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and KI.
    • Reflux at 80°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water.

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation:

      
      H-NMR should show the disappearance of the primary amine protons and appearance of the alkyl chain signals.
      
In Vitro Binding Assay (Radioligand Displacement)

To verify biological activity, a competition binding assay is required.

Protocol: 5-HT


 Receptor Binding 
  • Source: CHO cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Defined by 10

    
    M Serotonin (5-HT).
    
  • Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Signaling Pathway Visualization

Understanding the downstream effects of these derivatives is crucial. 5-HT


 agonism triggers the G

/G

pathway, inhibiting adenylyl cyclase.

SignalingPathway Ligand 8-Br-Benzodioxin Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binding GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition Result Decrease in cAMP (Anxiolytic Effect) Effector->Result Downstream Signal

Figure 2: Signal transduction pathway activated by 5-HT1A agonism of benzodioxin derivatives.

References

  • Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds.Journal of Medicinal Chemistry. (2013). Detailed analysis of benzodioxan scaffold selectivity for

    
    -AR and 5-HT
    
    
    
    receptors.[2][3]
  • Functional characteristics of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines. Bioorganic & Medicinal Chemistry Letters. (1998). Explores the agonistic/antagonistic profiles of benzodioxin-piperazines.

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification. Molbank. (2023).[4] Provides critical synthetic data on separating 8-bromo and 5-bromo regioisomers.

  • PubChem Compound Summary: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. National Library of Medicine. Chemical and physical property data.

  • Selectivity of 4-Phenylchroman Analogues for

    
    -Adrenoreceptor Subtypes. Journal of Medicinal Chemistry. (2002). Discusses the reversed selectivity profile of substituted benzodioxans. 
    

Sources

Potential applications of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the medicinal chemistry applications of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine .

Executive Summary: The Bifunctional Advantage

In the landscape of "privileged structures" in drug discovery, the 1,4-benzodioxan (or 1,4-benzodioxin) ring system stands out as a robust bioisostere for catechol and indole moieties.[1][2] It is a core component of blockbuster drugs like doxazosin (alpha-1 antagonist) and flesinoxan (5-HT1A agonist).[1]

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine represents a high-value "linchpin" intermediate.[1] Its value lies in its orthogonal bifunctionality :

  • C6-Amine: A nucleophilic handle for immediate amide coupling, reductive amination, or sulfonylation to establish the primary pharmacophore.[1][2]

  • C8-Bromide: An electrophilic handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access hydrophobic pockets or modulate metabolic stability.[1]

This guide details the strategic application of this scaffold, addressing regiochemical challenges, synthetic protocols, and SAR (Structure-Activity Relationship) implications.

Structural Analysis & Regiochemical Fidelity

The Regioisomer Challenge

A critical quality attribute (CQA) when working with substituted benzodioxans is the distinction between the 5-substituted and 8-substituted isomers. Due to the symmetry of the ethylenedioxy bridge, standard 1H NMR can be ambiguous.[1][2]

  • Target Structure (8-Br, 6-NH2): The bromine is adjacent to the bridgehead oxygen (position 8), and the amine is meta to the bromine (position 6).[1][2]

  • Common Impurity (5-Br, 6-NH2): The bromine is at the "top" position (5), adjacent to the other bridgehead oxygen.[1][2]

Validation Protocol: Researchers must utilize HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm regiochemistry.[1] The quaternary carbons at the bridgehead (C4a/C8a) show distinct 3-bond couplings (


) to the aromatic protons.[1][2]
  • Reference: Bolchi et al. established the definitive NMR assignment for 5- vs 8-bromo regioisomers, noting that misassignment is a common pitfall in the literature [1].[1]

Physicochemical Profile
PropertyValueImplication for MedChem
Molecular Weight 230.06 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][3]
cLogP ~1.9Optimal lipophilicity for CNS penetration; Br increases logP by ~0.6 vs. H.
H-Bond Donors 2 (NH2)Critical for hinge binding in kinases or aspartate anchoring in GPCRs.[1]
Electronic Effect Br (σp = 0.23)The 8-Br substituent withdraws density, lowering the pKa of the 6-NH2, making it less basic than a standard aniline.[1][2]

Synthetic Workflows & Orthogonal Functionalization[1]

The power of this scaffold lies in the ability to react the amine and the bromide sequentially without protecting groups, provided the order of operations is chemically sound.[1][2]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Core 8-Bromo-2,3-dihydro- 1,4-benzodioxin-6-amine (Core Scaffold) PathA Path A: N-Functionalization (Amide/Sulfonamide) Core->PathA 1. R-COCl / R-SO2Cl (Retains Br for later) PathB Path B: C-Functionalization (Suzuki/Sonogashira) Core->PathB 1. Ar-B(OH)2 / Pd(0) (Requires NH2 protection usually) Target1 GPCR Ligand (Linker Attachment) PathA->Target1 2. Buchwald Coupling at C8 Target2 Kinase Inhibitor (Hinge Binder + Gatekeeper) PathB->Target2 2. Amide Coupling at N6 Optimization Lead Candidate Target1->Optimization SAR Tuning Target2->Optimization

Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid catalyst poisoning by the free amine during Pd-coupling.[1]

Detailed Experimental Protocols

Protocol A: Selective Amide Coupling (N-Functionalization)

Purpose: To attach the primary pharmacophore tail while preserving the aryl bromide.[1]

Reagents:

  • Core Scaffold (1.0 eq)[2]

  • Carboxylic Acid Partner (1.1 eq)[2]

  • HATU (1.2 eq)[2]

  • DIPEA (3.0 eq)[2]

  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (e.g., N-Boc-piperazine-acetic acid) in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 10 minutes at RT to form the activated ester.

  • Addition: Add 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1] The electron-withdrawing nature of the 8-Br may slow nucleophilic attack; mild heating (40°C) may be required.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4.[1]

  • Validation: 1H NMR should show a downfield shift of the amide NH proton.[1]

Protocol B: Suzuki-Miyaura Coupling at C8

Purpose: To extend the scaffold into a hydrophobic pocket or introduce bi-aryl diversity.[1]

Reagents:

  • N-Functionalized Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)[2]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.05 eq)[2]

  • Base: K2CO3 (3.0 eq)[2][4]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step:

  • Degassing: Charge the reaction vessel with the aryl bromide substrate, boronic acid, and base. Suspend in Dioxane/Water.[1] Sparge with Argon for 10 minutes.

  • Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the vessel.

  • Heating: Heat to 90°C for 12 hours.

    • Note: The electron-rich nature of the benzodioxan ring facilitates oxidative addition, but the steric bulk of the ortho-oxygen bridge at C8 requires a robust ligand like dppf or XPhos.[1]

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: Alpha-Adrenergic & Serotonergic Ligands

The benzodioxan moiety is a classic "privileged scaffold" for CNS targets.[1]

  • Mechanism: The ethylenedioxy bridge mimics the intramolecular hydrogen bond of a catechol, binding to Serine residues in GPCR transmembrane domains [2].[1][2]

  • Role of 8-Br:

    • Lipophilicity: The bromine atom increases CNS penetration.[1]

    • Metabolic Blocking: Substitution at the 8-position blocks CYP450-mediated hydroxylation, extending half-life (

      
      ).[1]
      
    • SAR Example: In 5-HT1A antagonists, replacing the hydrogen at C8 with a bromide or aryl group often improves selectivity over D2 receptors [3].[1]

Case Study 2: Kinase Inhibitors (Type I/II)[2]
  • Binding Mode: The 6-amine can function as the hinge binder (donor-acceptor motif).[1]

  • Role of 8-Br: The 8-position vector points towards the solvent front or the gatekeeper residue, depending on the specific kinase conformation.[1]

  • Application: Using Suzuki coupling (Protocol B), the 8-Br can be converted into a solubilizing group (e.g., methyl-piperazine) to improve oral bioavailability.[1][2]

Biological Pathway & Pharmacophore Mapping[1]

The following diagram illustrates how the 8-bromo-benzodioxan-6-amine maps onto a generic GPCR binding pocket.

Pharmacophore cluster_ligand Ligand Scaffold Asp Aspartate Residue (Receptor) Ser Serine/Thr Cluster (H-Bonding) HydroPocket Hydrophobic Pocket (Selectivity) Amine 6-Amine (Protonated) Ionic Interaction Amine->Asp Salt Bridge Oxygens 1,4-Dioxane Oxygens H-Bond Acceptors Oxygens->Ser H-Bond Mimicry Bromo 8-Bromide / 8-Aryl Lipophilic Filling Bromo->HydroPocket Van der Waals

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding site.[2]

Safety & Handling

  • Hazard Class: Acute Tox. 4 (Oral).[1]

  • Precaution: The amine is prone to oxidation (browning) upon prolonged air exposure.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Waste: All brominated aromatics must be disposed of in halogenated organic waste streams to prevent environmental contamination.[1]

References

  • Bolchi, C., et al. (2023).[2] Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI, Molbank.[1][2]

  • Bolchi, C., et al. (2020).[2][4] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [2][4][5]

  • Kuipers, W., et al. (1997).[2][6] 5-HT1A versus D2-receptor selectivity of flesinoxan and analogous N4-substituted and N1-arylpiperazines. Journal of Medicinal Chemistry.

  • PubChem. (2025).[1] Compound Summary: 6-Bromo-1,4-benzodioxane.[1] National Library of Medicine.[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride.[1]

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structural motif present in a wide array of biologically active compounds and pharmaceuticals.[1] Molecules incorporating this framework have shown potential as α- and β-blocking agents, antihypertensives, and ligands for serotonin receptors.[1] The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development. 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a key intermediate, offering a handle for further molecular elaboration through the primary aromatic amine.

N-alkylation of this primary amine to introduce various alkyl and arylalkyl substituents is a critical transformation for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers on the reaction conditions and protocols for the N-alkylation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, drawing upon established methodologies for the N-alkylation of aromatic amines.

Scientific Rationale and Method Selection

The N-alkylation of aromatic amines can be approached through several synthetic strategies, each with its own merits and drawbacks. The choice of method often depends on the desired scale of the reaction, the nature of the alkylating agent, and considerations for green chemistry. This guide will focus on two robust and widely applicable methods:

  • Classical N-Alkylation with Alkyl Halides: This is a fundamental and well-established method for forming C-N bonds via an SN2 reaction.[2] While effective, a key challenge is controlling over-alkylation to prevent the formation of tertiary amines and quaternary ammonium salts.[2] Careful selection of reaction conditions, including the base, solvent, and stoichiometry, is crucial for achieving selective mono-alkylation.[2]

  • Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Strategy): This modern approach offers a greener and more atom-economical alternative to traditional methods.[3][4] It utilizes readily available and less toxic alcohols as alkylating agents, with water as the primary byproduct.[3][5] The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a metal catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ.[6] This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species to yield the N-alkylated amine.[6] A variety of transition metal catalysts based on ruthenium, iridium, and manganese have been developed for this transformation.[4][6][7]

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the selective mono-N-alkylation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine using an alkyl halide.

Workflow for Classical N-Alkylation:

A Reactant Setup: Amine, Base, Solvent B Add Alkyl Halide (dropwise) A->B 1.0-1.1 eq. C Reaction at Controlled Temperature B->C 0 °C to RT D Reaction Monitoring (TLC/LC-MS) C->D Stir 2-24 h E Aqueous Work-up: Quench & Extract D->E Upon Completion F Purification: Column Chromatography E->F G Characterization F->G Pure Product

Caption: Workflow for Classical N-Alkylation with Alkyl Halides.

Materials:

  • 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq.) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature or 0 °C to control any initial exotherm.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), paying close attention to the formation of dialkylated byproducts.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Catalytic N-Alkylation with an Alcohol via Borrowing Hydrogen

This protocol outlines a general procedure for the N-alkylation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine with an alcohol using a ruthenium-based catalyst.

Workflow for Catalytic N-Alkylation:

A Reactant Setup: Amine, Alcohol, Catalyst, Base, Solvent B Inert Atmosphere (N2 or Ar) A->B C Reaction at Elevated Temperature B->C 80-140 °C D Reaction Monitoring (TLC/GC-MS) C->D Stir 12-24 h E Cool to RT D->E Upon Completion F Work-up: Filter & Concentrate E->F G Purification: Column Chromatography F->G H Characterization G->H Pure Product

Caption: Workflow for Catalytic N-Alkylation with Alcohols.

Materials:

  • 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

  • Alcohol (e.g., benzyl alcohol, 1-butanol) (1.0 - 1.2 equivalents)

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5-5 mol%)[7][8]

  • Ligand (e.g., a phosphine ligand, if required by the catalyst system)

  • Base (e.g., K₂CO₃ or KOtBu, 10-100 mol%)[6][7]

  • Anhydrous toluene or p-xylene

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq.), the alcohol (1.2 eq.), the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%), and the base (e.g., K₂CO₃, 10 mol%) in anhydrous toluene or p-xylene.[7]

  • Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously for 12-24 hours.[7]

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary: Comparison of Reaction Conditions

ParameterProtocol 1: Classical AlkylationProtocol 2: Catalytic Alkylation
Alkylating Agent Alkyl Halides (R-X)Alcohols (R-CH₂OH)
Byproducts Halide SaltsWater
Catalyst NoneTransition Metal (e.g., Ru, Ir, Mn)[4][6][7]
Base Stoichiometric (e.g., K₂CO₃, Cs₂CO₃)[2]Catalytic to Stoichiometric (e.g., K₂CO₃, KOtBu)[6][7]
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)[2]Aromatic Hydrocarbons (e.g., Toluene, Xylene)[7]
Temperature 0 °C to 60 °C[2]80 °C to 140 °C[7]
Advantages Well-established, wide substrate scopeAtom-economical, uses readily available alcohols
Disadvantages Risk of over-alkylation, generates salt wasteHigher temperatures, requires a catalyst

Causality Behind Experimental Choices

  • Choice of Base: In classical alkylation, a base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[2][9] In the borrowing hydrogen strategy, a base is often necessary for the catalytic cycle to proceed efficiently, typically in the deprotonation of the alcohol.[6]

  • Choice of Solvent: The solvent choice is critical for both solubility of reactants and for influencing the reaction pathway. In classical SN2 reactions, polar aprotic solvents like DMF and acetonitrile are preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic amine.[2] For the borrowing hydrogen reaction, high-boiling, non-coordinating solvents like toluene or xylene are commonly used to achieve the necessary reaction temperatures.[7]

  • Control of Stoichiometry: In classical alkylation, using a slight excess of the amine or carefully controlling the addition of the alkyl halide can help to minimize over-alkylation.[2]

  • Inert Atmosphere: For the catalytic borrowing hydrogen reaction, an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reaction components at elevated temperatures.

Conclusion

The N-alkylation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine can be effectively achieved through both classical and modern catalytic methods. The choice between these protocols will depend on the specific research goals, available reagents, and desired environmental impact. The provided protocols offer robust starting points for the synthesis of novel N-alkylated derivatives of this important heterocyclic scaffold. Optimization of the reaction conditions, including temperature, reaction time, and catalyst loading, may be necessary for specific substrates to achieve optimal yields and purity.

References

  • Benchchem. Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline.
  • Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing).
  • ResearchGate. Catalytic N-Alkylation of Anilines.
  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).
  • PMC. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • PMC. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Benchchem. Experimental procedure for N-alkylation of primary amines.
  • Sciencemadness.org. Best Conditions For N-Alkylation?.
  • PMC. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B.

Sources

Using 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Strategies Utilizing 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Abstract & Strategic Overview

This application note details the protocols for utilizing 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 860003-88-9 / Analogous) as a core scaffold in solid-phase organic synthesis (SPOS). The 1,4-benzodioxane moiety is a "privileged structure" in medicinal chemistry, appearing frequently in alpha-adrenergic antagonists, serotonergic modulators, and antitumor agents [1][2].

The strategic value of this specific building block lies in its orthogonal functionality :

  • The C6-Amine: Serves as the primary anchor point for resin immobilization or N-derivatization (amide/sulfonamide formation).

  • The C8-Bromide: Acts as a pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) on-resin, enabling rapid library diversification at a late stage.

This guide focuses on the immobilization of the aniline onto 2-Chlorotrityl Chloride (2-CTC) resin and subsequent on-resin Suzuki cross-coupling.

Molecule Profile & Reactivity Analysis

PropertyDetail
Chemical Name 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Core Structure Benzodioxane (catechol ether)
Key Functionalities Primary Aniline (Nucleophile), Aryl Bromide (Electrophile)
Electronic State Electron-rich ring (dioxane donors); Inductive withdrawal from Br.
SPS Challenge Aniline nucleophilicity is lower than aliphatic amines; requires optimized loading conditions.

Strategic Planning: Resin & Linker Selection

For this workflow, 2-Chlorotrityl Chloride (2-CTC) Resin is the superior choice over Rink Amide or Wang resins for the following reasons:

  • Steric Protection: The bulky trityl group prevents diketopiperazine formation (if amino acids are added later).

  • Aniline Loading: 2-CTC is highly reactive (SN1 mechanism via trityl cation), allowing the loading of sterically or electronically deactivated anilines without high heat.

  • Acid Sensitivity: Product can be cleaved with mild acid (1% TFA), leaving other acid-labile protecting groups (like Boc or tBu) intact if necessary [3].

Experimental Protocols

Protocol A: Immobilization on 2-Chlorotrityl Chloride Resin

Objective: Anchor the 8-bromo-benzodioxan-6-amine via the aniline nitrogen.

Reagents:

  • 2-Chlorotrityl chloride resin (Loading: ~1.0–1.6 mmol/g)[1]

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) for capping[1][2]

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Add 10 mL dry DCM. Shake gently for 30 minutes. Drain.

  • Loading Solution Preparation:

    • Dissolve 2.0 equivalents (relative to resin loading) of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine in 10 mL of dry DCM.

    • Add 4.0 equivalents of DIPEA.

    • Note: If solubility is poor, add a minimum amount of dry DMF (up to 10% v/v).

  • Coupling:

    • Add the amine/base solution to the swollen resin.[1][2]

    • Agitate at room temperature for 2–4 hours.

    • Process Insight: Unlike aliphatic amines, anilines react slower. Do not heat significantly, as this promotes hydrolysis of the trityl chloride by trace moisture.

  • Capping (End-Capping):

    • Drain the reaction mixture.

    • Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL).

    • Agitate for 20 minutes. This converts unreacted trityl chlorides to methyl ethers, preventing non-specific binding later.

  • Washing:

    • Drain and wash the resin: DCM (3x), DMF (3x), DCM (3x).

    • Dry under vacuum if storing, or proceed immediately to the next step.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Diversify the scaffold at the C8 position using an aryl boronic acid.

Reagents:

  • Aryl Boronic Acid (R-B(OH)2) (e.g., Phenylboronic acid)

  • Catalyst: Pd(dppf)Cl2[3]·DCM complex (preferred for stability) or Pd(PPh3)4

  • Base: 2M Aqueous Na2CO3 or K3PO4

  • Solvent: Dimethoxyethane (DME) or Dioxane

Step-by-Step Methodology:

  • Degassing:

    • It is critical to degas solvents (sparge with Argon for 15 mins) to prevent homocoupling or catalyst oxidation.

  • Reaction Assembly:

    • To the resin (assume 1.0 g, ~0.8 mmol loaded), add:

      • Boronic Acid (5.0 equiv)

      • Pd(dppf)Cl2 (0.1 equiv / 10 mol%)

      • DME (8 mL)

    • Add Base: 2.0 mL of 2M aq. Na2CO3.

  • Coupling:

    • Seal the reactor tightly.

    • Agitate at 80°C for 12–16 hours.

    • Note: If using a microwave reactor, heat to 100°C for 30 minutes.

  • Work-up:

    • Drain the dark solution (palladium waste).

    • Critical Wash: Wash with DMF (3x), Water (3x), DMF (3x), 0.2M Sodium Diethyldithiocarbamate in DMF (2x 15 mins) to remove residual Palladium, then DCM (3x).

Protocol C: Cleavage and Isolation

Objective: Release the final compound from the resin.[4]

  • Cleavage Cocktail: Prepare 1% Trifluoroacetic acid (TFA) in DCM.

  • Execution:

    • Add 10 mL cocktail to resin. Shake for 2 minutes.

    • Filter into a flask containing 1 mL of MeOH (to quench the trityl cation immediately).

    • Repeat this step 5 times.

  • Isolation:

    • Combine filtrates. Toluene may be added to aid evaporation.

    • Concentrate in vacuo.[5]

    • The residue is the trifluoroacetate salt of the product.

Visualization: Workflow & Mechanism

Figure 1: Synthesis Workflow (DOT Diagram)

SPS_Workflow Resin 2-CTC Resin (Activated) Loading Loading Step (Aniline + DIPEA) Resin->Loading  Swelling   Immobilized Resin-Bound Benzodioxane Loading->Immobilized  SN1 Reaction   Suzuki Suzuki Coupling (Pd cat, Boronic Acid) Immobilized->Suzuki  C-C Bond Formation   Diversified C8-Arylated Scaffold Suzuki->Diversified  Pd Removal   Cleavage Acid Cleavage (1% TFA/DCM) Diversified->Cleavage  Release   Final Final Product (Solution Phase) Cleavage->Final  Isolation  

Caption: Figure 1.[6] Linear workflow for the solid-phase immobilization and diversification of 8-bromo-benzodioxane-6-amine.

Figure 2: On-Resin Suzuki Catalytic Cycle Context

Suzuki_Mechanism Start Resin-Ar-Br (Immobilized) OxAdd Oxidative Addition (Resin-Ar-Pd-Br) Start->OxAdd  Pd(0)   TransMet Transmetallation (Resin-Ar-Pd-Ar') OxAdd->TransMet  R-B(OH)2 + Base   RedElim Reductive Elimination (Resin-Ar-Ar') TransMet->RedElim RedElim->Start  Product stays on Resin  

Caption: Figure 2. Simplified catalytic cycle occurring on the solid support surface. The product remains covalently bound to the resin throughout the cycle.

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry Guide
ComponentEquivalentsRoleNotes
Scaffold Amine 1.5 – 2.0SubstrateExcess ensures max loading. Recover unreacted amine from filtrate.
DIPEA 4.0BaseNeutralizes HCl generated; drives loading.
Boronic Acid 3.0 – 5.0Diversity ReagentLarge excess required to overcome diffusion limits in beads.
Pd Catalyst 0.05 – 0.1CatalystPd(dppf)Cl2 preferred for air stability.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Loading (<0.3 mmol/g) Moisture in resin/solvent; Low nucleophilicity.[2]Dry resin in vacuum desiccator (P2O5). Increase reaction time to 12h. Use LiCl as additive.
Incomplete Suzuki Coupling Oxidation of Catalyst; Poor swelling.Degas solvents thoroughly. Switch solvent to DMF or Toluene/MeOH if resin allows.
Black Resin after Wash Trapped Palladium.Wash with 0.2M Sodium Diethyldithiocarbamate (DDC) in DMF.

References

  • Bolchi, C. et al. (2020).[7] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Available at: [Link]

  • Idris, N. et al. (2022).[5][8] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Note & Protocol: Derivatization of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide for the chemical derivatization of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, a valuable scaffold in medicinal chemistry. The protocols outlined herein are designed to generate a diverse library of analogues suitable for high-throughput biological screening (HTS). We will explore several robust synthetic strategies, including N-acylation, N-sulfonylation, and reductive amination, explaining the rationale behind each methodological choice. The aim is to equip researchers in drug discovery and chemical biology with the necessary tools to efficiently expand the chemical space around this privileged core structure, thereby increasing the probability of identifying novel bioactive compounds.

Introduction: The Strategic Value of the Benzodioxan Scaffold

The 2,3-dihydro-1,4-benzodioxin moiety is a well-established "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet non-planar, conformation allows it to present substituents in a well-defined three-dimensional arrangement, facilitating specific interactions with biological targets. Compounds incorporating this scaffold have demonstrated a wide range of biological activities, including but not limited to, adrenergic receptor antagonism and serotonergic modulation.[2]

The starting material, 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, offers two key synthetic handles for diversification: the primary aromatic amine at the 6-position and the bromine atom at the 8-position. The amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The bromine atom provides a site for late-stage functionalization via cross-coupling reactions, although this guide will focus on the derivatization of the more reactive amine group, which is ideal for initial library generation.

The derivatization strategy is centered on creating a library with diverse physicochemical properties. By introducing a variety of functional groups, we aim to modulate key parameters such as lipophilicity (LogP), hydrogen bonding capacity, and steric bulk. This diversity is critical for exploring the structure-activity relationship (SAR) and identifying initial hits in a biological screen.

Derivatization Strategy Overview

Our strategy focuses on three robust and well-characterized reactions targeting the primary amine. These methods are chosen for their high efficiency, broad substrate scope, and compatibility with parallel synthesis formats often employed in library generation.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Library cluster_screening Biological Application start 8-bromo-2,3-dihydro- 1,4-benzodioxin-6-amine acyl N-Acylation (R-COCl, Base) start->acyl Diversification Path 1 sulfonyl N-Sulfonylation (R-SO2Cl, Base) start->sulfonyl Diversification Path 2 reductive Reductive Amination (R-CHO, Reducing Agent) start->reductive Diversification Path 3 amides Amide Analogues acyl->amides sulfonamides Sulfonamide Analogues sulfonyl->sulfonamides sec_amines Secondary Amine Analogues reductive->sec_amines hts High-Throughput Screening (HTS) amides->hts sulfonamides->hts sec_amines->hts

Figure 1. Workflow for the derivatization of the core scaffold.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.

General Procedure for N-Acylation

N-acylation is a fundamental transformation that introduces an amide functional group.[3][4][5] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol uses acyl chlorides as the acylating agents, which are highly reactive and generally provide high yields.

Protocol 3.1: N-Acylation with Acyl Chlorides

  • Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with reactive acyl chlorides.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise.[6] Maintain the temperature at 0 °C during the addition to prevent side reactions.

  • Reaction: After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative N-Acylation Reaction Conditions

EntryAcyl ChlorideBaseSolventTime (h)Typical Yield (%)
1Acetyl chlorideTriethylamineDCM295
2Benzoyl chloridePyridineTHF492
3Cyclopropanecarbonyl chlorideTriethylamineDCM390
44-Methoxybenzoyl chloridePyridineTHF688
General Procedure for N-Sulfonylation

The sulfonamide functional group is another key pharmacophore found in a wide array of drugs, including antibacterial and diuretic agents.[7][8] This protocol details the reaction of the primary amine with various sulfonyl chlorides.

Protocol 3.2: N-Sulfonylation with Sulfonyl Chlorides

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM. Pyridine often serves as both the base and a catalyst.[9]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[9]

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.[9] Careful control of the addition rate is important to manage the reaction temperature.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor for completion using TLC.[9]

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.[9]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the residue by flash chromatography.

Table 2: Representative N-Sulfonylation Reaction Conditions

EntrySulfonyl ChlorideBaseSolventTime (h)Typical Yield (%)
1Methanesulfonyl chloridePyridineDCM1285
2p-Toluenesulfonyl chloridePyridineDCM1688
3Thiophene-2-sulfonyl chlorideTriethylamineTHF1682
44-Fluorobenzenesulfonyl chloridePyridineDCM1486
General Procedure for Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and converting the primary amine into a secondary amine.[10][11][12][13] This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation as it can reduce the intermediate iminium ion faster than the starting carbonyl compound.[11][13]

Protocol 3.3: One-Pot Reductive Amination

  • Imine Formation: In a flask, dissolve 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the pre-formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The addition may cause gas evolution, so it should be done carefully.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Table 3: Representative Reductive Amination Reaction Conditions

EntryAldehydeReducing AgentSolventTime (h)Typical Yield (%)
1IsobutyraldehydeNaBH(OAc)₃DCE1278
2BenzaldehydeNaBH(OAc)₃DCE1680
3CyclohexanecarboxaldehydeNaBH(OAc)₃MeOH1875
4Furan-2-carbaldehydeNaBH(OAc)₃DCE1477

Validation and Characterization

The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final compounds.

A self-validating system is inherent in this process. A successful reaction will show the disappearance of the starting material spot on TLC and the appearance of a new, single product spot with a different Rf value. The subsequent mass spectrometry and NMR data must be consistent with the expected structure for the protocol to be considered successful. For example, in the ¹H NMR of an acylated product, one would expect to see the disappearance of the amine protons and the appearance of a new amide N-H signal, along with signals corresponding to the newly introduced acyl group.

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the derivatization of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. By employing N-acylation, N-sulfonylation, and reductive amination, researchers can rapidly generate a library of analogues with significant chemical diversity. This library serves as a valuable starting point for biological screening campaigns, enabling the exploration of structure-activity relationships and the potential discovery of novel therapeutic agents. The provided step-by-step methodologies, coupled with the rationale behind experimental choices, are intended to empower scientists to successfully implement these synthetic strategies in their own drug discovery efforts.

References

  • Title: 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design Source: PubMed URL: [Link]

  • Title: Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights Source: Heliyon URL: [Link]

  • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source: PMC URL: [Link]

  • Title: A new, simple and efficient protocol for the chemoselective N-sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions Source: RSC Advances URL: [Link]

  • Title: 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design Source: ResearchGate URL: [Link]

  • Title: Chemistry and pharmacology of benzodioxanes Source: TSI Journals URL: [Link]

  • Title: Mild and Useful Method for N-Acylation of Amines Source: Taylor & Francis Online URL: [Link]

  • Title: Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride Source: SciSpace URL: [Link]

  • Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents Source: ACS Publications URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester Source: RSC Publishing URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: ACS Publications URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine Source: Scribd URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: High-Purity Isolation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

The isolation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 201174-70-3, analog) is a critical step in the synthesis of serotonergic and adrenergic receptor modulators.[1] As a halogenated aniline derivative fused to a dioxane ring, this molecule presents specific chromatographic challenges that standard "generic" protocols often fail to address.

Chemical Properties & Challenges[1][2][3][4]
  • Basicity (pKa ~3.5 - 4.2): The aniline nitrogen is weakly basic.[1] At neutral pH, the compound exists in equilibrium between ionized and neutral forms, leading to peak broadening.[2]

  • Regioisomerism: The bromination of 2,3-dihydro-1,4-benzodioxin-6-amine often yields a mixture of the 8-bromo (target) and 5-bromo (impurity) isomers.[1] These positional isomers possess nearly identical hydrophobicities (

    
    ), making separation on standard C18 columns difficult.[1][2]
    
  • Stability: Aromatic amines are prone to oxidation; the mobile phase and fraction collection process must minimize prolonged exposure to air and light.[1]

Method Development Strategy (The "Why")

To achieve >98% purity, we move beyond standard C18 chemistry.[1][2] This protocol utilizes Phenyl-Hexyl stationary phases.[1]

Why Phenyl-Hexyl? While C18 separates based purely on hydrophobicity, Phenyl-Hexyl phases offer


 interactions.[1] The position of the bromine atom on the benzodioxane ring (C8 vs C5) alters the electron density and steric accessibility of the aromatic system. This subtle electronic difference allows the Phenyl-Hexyl phase to resolve the regioisomers where C18 fails.[1]

Mobile Phase Selection: We utilize 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Protonation: Maintains the amine in its protonated ammonium form (

    
    ), preventing interaction with silanols and ensuring sharp peak shape.[1]
    
  • Ion-Pairing: The Trifluoroacetate anion forms a transient ion-pair with the protonated amine, increasing retention and improving loadability on the prep column.[1]

Experimental Protocols

Instrumentation & Materials[1][2]
  • System: Preparative HPLC system (e.g., Agilent 1260 Infinity II or Waters AutoPurification) with DAD detection.

  • Stationary Phase:

    • Analytical: Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm (or equivalent).[1][2]

    • Preparative:[1][3] Phenomenex Luna Phenyl-Hexyl, 10 µm, 21.2 x 250 mm.[1][2]

  • Mobile Phases:

    • A: Water + 0.1% TFA (v/v)[1]

    • B: Acetonitrile + 0.1% TFA (v/v)[1]

  • Sample Diluent: 50:50 DMSO:Methanol (Ensures solubility of crude material).[1]

Analytical Method (Screening)

Before scale-up, validate the separation on an analytical scale.[1]

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV @ 254 nm (primary), 230 nm (secondary) Temperature: 25°C[1][2]

Time (min)% Mobile Phase BGradient Shape
0.05Hold
1.05Linear Ramp
15.095Linear Ramp
17.095Hold (Wash)
17.15Re-equilibrate
22.05End
Preparative Scale-Up Protocol

Flow Rate: 20.0 mL/min Loading: 50–80 mg per injection (depending on resolution).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 500 mg of crude solid in 4 mL DMSO. Sonicate for 5 mins. Add 4 mL Methanol. Filter through 0.45 µm PTFE filter.[1]

  • Gradient Focusing: Based on the analytical retention time (

    
    ), optimize the prep gradient to start 10% below the elution solvent strength and end 10% above it.
    
    • Example: If target elutes at 40% B, run a shallow prep gradient from 30% to 50% B over 20 minutes.

  • Collection Logic: Set fraction collector to "Slope + Threshold".[1]

    • Critical: Collect the 8-bromo and 5-bromo peaks in separate vessels.[1] Do not pool the "valley" fractions if baseline resolution is not achieved.

  • Post-Processing: Immediately freeze fractions and lyophilize. Avoid rotary evaporation at high temperatures (>40°C) to prevent amine oxidation.[1]

Visualization of Workflow

The following diagram illustrates the decision logic for optimizing the purification of the 8-bromo isomer from its regioisomers.

PurificationWorkflow Start Crude Mixture (8-Br / 5-Br Isomers) Screen Analytical Screen (Phenyl-Hexyl Column) Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimized Scale to Prep HPLC (Focused Gradient) Decision->Optimized Yes Fail Modify Method Decision->Fail No Collect Fraction Collection (Lyophilize immediately) Optimized->Collect Tweak1 Decrease Gradient Slope (0.5% B / min) Fail->Tweak1 Peak Overlap Tweak2 Switch to High pH (NH4HCO3, pH 10) Fail->Tweak2 Tailing/Basic Tweak1->Screen Tweak2->Screen QC Final QC (NMR/LCMS) Confirm Regiochemistry Collect->QC

Caption: Logical workflow for the purification of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, emphasizing the decision loop for regioisomer resolution.

System Suitability & Expected Data

The following parameters must be met during the analytical screening to ensure successful preparative scale-up.

ParameterAcceptance CriteriaRationale
Resolution (

)

between isomers
Essential for high-yield isolation without mixed fractions.
Tailing Factor (

)

High tailing indicates secondary silanol interactions; requires fresh mobile phase or higher buffer strength.[1]
Retention Factor (

)

Ensures compound is not eluting in the void volume (impurities) or retained too strongly (broadening).[1]
Pressure

bar (Prep)
Prevents system overpressure during high-flow loading.[1]

Troubleshooting Guide:

  • Problem: Doublet peaks or "shoulder" on the main peak.

    • Root Cause:[1][3] Separation of 5-bromo and 8-bromo regioisomers is occurring but is incomplete.[1]

    • Solution: Switch from Acetonitrile to Methanol as the organic modifier.[1] Methanol often provides different selectivity for aromatic isomers due to its protic nature.

  • Problem: Broad, tailing peaks.

    • Root Cause:[1][3] Amine interaction with silanols.[1]

    • Solution: Increase TFA concentration to 0.2% or add 10mM Ammonium Formate to the mobile phase.[1]

References

  • Regioisomer Identification

    • Clementi, M., et al. (2023).[1][2] Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank.[1]

  • Aniline HPLC Methodology

    • BenchChem Technical Support.[1][4][5] (2025).[1][4][5][6][7] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.

  • General Benzodioxane Synthesis

    • Idris, N., et al. (2022).[1][2][8] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

    • [1]

  • pKa and Properties

    • Alfa Chemistry.[1] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

Sources

Application Note: Analytical Characterization of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide analytical scientists through the rigorous characterization of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine . It addresses the specific challenges of regioisomer differentiation and purity assessment for drug development applications.

Executive Summary

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 314033-35-7) is a critical intermediate in the synthesis of adrenergic receptor ligands and serotonin modulators. Its structural integrity is defined by the specific placement of the bromine atom at the C8 position relative to the amine at C6.

The primary analytical challenge is distinguishing the 8-bromo isomer from the thermodynamically favored 5-bromo or 7-bromo byproducts formed during electrophilic aromatic substitution. This guide provides a definitive, multi-modal protocol using HRMS, 2D-NMR, and HPLC-UV to validate identity and purity.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyValue / Description
IUPAC Name 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Exact Mass 228.9738 (⁷⁹Br) / 230.9718 (⁸¹Br)
Appearance Off-white to pale brown powder (free base)
Solubility DMSO, Methanol, Dichloromethane; Low water solubility (unless protonated)
pKa (Calculated) ~3.5 - 4.2 (Aniline nitrogen)
Key Impurities 5-bromo regioisomer, 7-bromo regioisomer, de-brominated analogs

Structural Identification (Qualitative)

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and halogen presence.

  • Methodology: ESI+ (Electrospray Ionization, Positive Mode).

  • Diagnostic Criteria:

    • Isotopic Pattern: A 1:1 doublet ratio for [M+H]⁺ peaks at m/z 230.98 and 232.98 is mandatory, confirming the presence of a single bromine atom.

    • Fragmentation: Loss of NH₃ (17 Da) or Br radical (79/81 Da) in MS/MS ensures the substituents are labile/present.

Nuclear Magnetic Resonance (NMR) - The Regioisomer Check

Objective: Unambiguously distinguish the 8-bromo isomer from 5-bromo or 7-bromo analogs. Challenge: All isomers possess two aromatic protons with meta-coupling (~2.0 Hz). 1D-NMR alone is insufficient for absolute assignment without reference standards.

The Self-Validating Logic (NOE Strategy):

  • H-5 Position: Located adjacent to the ethylenedioxy bridge (C-4a).

  • H-7 Position: Isolated between the amine and bromine (or amine and bridge in other isomers).

  • H-8 Position: (Occupied by Br in target molecule).[1][2][3][4][5][6]

Critical Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Irradiate the aliphatic dioxan protons (~4.2 ppm).

  • Target Result (8-bromo isomer): You must observe NOE enhancement at H-5 (the proton meta to Br).

  • Reasoning: In the 8-bromo isomer, position 5 has a proton adjacent to the bridge oxygen. Position 8 has a Bromine.[7][8][1][2][3][9] Therefore, only one aromatic proton (H-5) should show a strong spatial correlation to the bridge protons.

  • Failure Mode (5-bromo isomer): If Br is at position 5, H-8 is the proton adjacent to the bridge. H-8 is ortho to the amine (in 6-amine). The chemical shift environment will differ, but the NOE connectivity validates the "unsubstituted bridgehead neighbor."

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
NH₂ 4.8 - 5.2Broad Singlet-Exchangeable amine protons.
H-5 6.35 - 6.45Doublet (d)J ~ 2.4Meta to Br; Ortho to NH₂. Shielded. Shows NOE to bridge.
H-7 6.75 - 6.85Doublet (d)J ~ 2.4Ortho to Br; Ortho to NH₂. Deshielded by Br.
OCH₂ (2,3) 4.15 - 4.25Multiplet-Ethylene bridge protons.

Method 3: Quantitative Purity by HPLC-UV

Objective: Quantify purity and detect late-eluting brominated impurities. System: Agilent 1260/1290 or Waters Acquity UPLC.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).

    • Why: The basic amine requires end-capping to prevent tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH protonates the amine (R-NH₃⁺), improving solubility and peak shape, though reducing retention slightly.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

    • Why: 240 nm captures the benzodioxan absorption; 280 nm is specific to the aromatic amine/bromide system.

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibrate
2.05Isocratic hold (polar impurities)
12.090Gradient ramp
15.090Wash (elute dibromo species)
15.15Re-equilibrate
20.05End

Decision Tree & Workflow Visualization

AnalyticalWorkflow Start Sample: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine HRMS Step 1: HRMS (ESI+) Start->HRMS IsotopeCheck Check Isotope Pattern (79Br/81Br 1:1 ratio) HRMS->IsotopeCheck NMR Step 2: 1H NMR + NOESY IsotopeCheck->NMR Yes Fail_Iso FAIL: Incorrect Halogenation IsotopeCheck->Fail_Iso No (Mono/Di-bromo mix) NOE_Check NOE between Aromatic H & Bridge H? NMR->NOE_Check HPLC Step 3: HPLC-UV Purity NOE_Check->HPLC Yes (H-5 correlates) Fail_Regio FAIL: Wrong Regioisomer (Likely 5-bromo) NOE_Check->Fail_Regio No (H-8 correlates) Pass PASS: Validated Material HPLC->Pass Purity > 98%

Caption: Analytical decision matrix ensuring regioisomer specificity (NOE check) and chemical purity.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

Purpose: To prevent aggregation and ensure sharp peaks for coupling analysis.

  • Weigh 5-10 mg of the solid amine into a clean vial.

  • Add 600 µL of DMSO-d₆ (preferred over CDCl₃ due to solubility and polarity of the amine).

  • Optional: Add 1 drop of D₂O if exchangeable protons (NH₂) obscure the aromatic region, though this will eliminate the NH₂ signal.

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run 1H (minimum 16 scans) and NOESY (mixing time 500ms).

Protocol B: HPLC Sample Preparation

Purpose: Standardized concentration for assay.

  • Stock Solution: Weigh 10.0 mg of substance into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. Sonicate for 5 mins. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A (0.1% Formic Acid). (Conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial (amine may be light sensitive).

  • Injection: Inject 5.0 µL.

References

  • Regioisomer Identification by NMR: Crockett, R. et al. "Unambiguous Identification of Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate Regioisomers by HMBC NMR."[4][10] Molbank, 2023, M1623.[10] [Link][4]

  • General Benzodioxan Synthesis & Properties: Idris, N. et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[1] International Journal of Organic Chemistry, 2022, 12, 143-160.[11][8][1] [Link]

  • HPLC Method Validation for Anilines: Center for Drug Evaluation and Research (CDER). "Review of Analytical Methods for Nitrosamine Impurities." FDA Guidance, 2021. (Adapted for aromatic amine retention behavior). [Link]

  • Compound Data (CAS 314033-35-7): PubChem Compound Summary for CID 135408986 (Related Isomer Reference). [Link]

Sources

Application Note: Strategic Utilization of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists. It prioritizes synthetic strategy, regiochemical control, and practical application in drug discovery.

Executive Summary & Strategic Value

The 1,4-benzodioxane scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous adrenergic (


, 

), serotoninergic (5-HT

), and dopaminergic ligands. The specific derivative 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine represents a high-value orthogonal intermediate.

Its value lies in its dual-functionalization potential :

  • C-6 Amine: A nucleophilic handle for amide couplings, sulfonylation, or reductive aminations (typically the "head" or linker attachment).

  • C-8 Bromine: An electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl/heteroaryl "tails" to modulate lipophilicity and receptor selectivity.

This guide details the regioselective synthesis of this isomer (avoiding common 5-bromo/7-bromo impurities) and provides a validated workflow for its application in synthesizing GPCR-targeted bioactive molecules.

Critical Analysis: The Regiochemistry Challenge

Expert Insight: Direct bromination of 2,3-dihydro-1,4-benzodioxin-6-amine (or its acetamide) is NOT recommended for accessing the 8-bromo isomer.

  • The Problem: The amino/acetamido group at C-6 is a strong ortho/para director. In the benzodioxane system, it directs electrophilic bromination primarily to C-7 (ortho to amine, ortho to alkoxy) or C-5 . The desired C-8 position is meta to the amine and electronically disfavored in direct electrophilic aromatic substitution (EAS).

  • The Solution: The synthetic strategy must invert the order of operations. The bromine must be installed before the amine, or via a scaffold that locks the bromine position (e.g., starting from 3-bromocatechol).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and why the "De Novo" route is superior for purity.

SyntheticLogic Figure 1: Comparison of Synthetic Routes. Route B is required for high regiochemical fidelity. Start1 Route A: Direct Bromination (Start: Benzodioxan-6-amine) ProductA Mixture: 7-Bromo (Major) + 5-Bromo isomers Start1->ProductA Electrophilic Control (Fails for 8-pos) Start2 Route B: De Novo Scaffold (Start: 3-Bromocatechol) Step1 Cyclization (1,2-dibromoethane) Start2->Step1 Regiochemical Success Inter1 5-Bromo-1,4-benzodioxane Step1->Inter1 Regiochemical Success Step2 Nitration (HNO3/AcOH) Inter1->Step2 Regiochemical Success Inter2 Separation of Isomers (8-Bromo-6-nitro vs others) Step2->Inter2 Regiochemical Success Step3 Reduction (Fe/HCl or H2/Pt) Inter2->Step3 Regiochemical Success Final Target: 8-Bromo-6-amine Step3->Final Regiochemical Success

Detailed Synthetic Protocols

Protocol A: Preparation of the Core Intermediate

Target: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine Method: De Novo Synthesis from 3-Bromocatechol

Step 1: Scaffold Formation (5-Bromo-2,3-dihydro-1,4-benzodioxine)
  • Reagents: 3-Bromocatechol (1.0 eq), 1,2-dibromoethane (1.5 eq), K₂CO₃ (2.5 eq), DMF or Acetone.

  • Procedure:

    • Dissolve 3-bromocatechol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min at RT.

    • Add 1,2-dibromoethane dropwise.

    • Reflux (100–110°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Cool, filter inorganic salts, concentrate filtrate. Dilute with Et₂O, wash with 1N NaOH (to remove unreacted catechol) and brine.

    • Yield: Expect ~60–70% of the 5-bromo derivative (Note: Numbering changes; the Br is at pos 5 relative to the bridge).

Step 2: Regioselective Nitration
  • Reagents: 5-Bromo-2,3-dihydro-1,4-benzodioxine, HNO₃ (65%), Acetic Acid.

  • Mechanism: The alkoxy groups direct ortho/para. The Br directs ortho/para but is deactivating. The position meta to Br and ortho to Alkoxy (Position 6 or 7) is favored.

  • Procedure:

    • Dissolve the substrate in glacial acetic acid at 0°C.

    • Add HNO₃ dropwise, maintaining temp <10°C.

    • Stir at RT for 2 hours.

    • Purification (CRITICAL): Pour into ice water. The product precipitates.[1] Recrystallize from EtOH or separate via column chromatography. You must isolate the specific isomer where the nitro group is meta to the bromine (relative to the ring system).

    • Validation: Confirm regiochemistry via 1H-NMR (coupling constants of aromatic protons). The 8-bromo-6-nitro isomer will show meta-coupling (~2 Hz) or specific NOE signals.

Step 3: Reduction to Amine
  • Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (4:1).

  • Procedure:

    • Suspend the nitro compound in EtOH/H₂O.

    • Add Fe powder (5 eq) and NH₄Cl (5 eq).

    • Reflux for 2–4 hours.

    • Filter hot through Celite. Concentrate.

    • Result: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.

Protocol B: Application in Bioactive Molecule Synthesis (Case Study)

Objective: Synthesis of a 5-HT


 Receptor Partial Agonist  (Analog of WB4101).
Structure:  8-(Pyridin-3-yl)-N-(substituted)-1,4-benzodioxin-6-amine.
Workflow Diagram

ApplicationWorkflow Figure 2: Modular Synthesis of GPCR Ligands using the Orthogonal Scaffold cluster_path1 Step 1: N-Functionalization (Head) cluster_path2 Step 2: C-Functionalization (Tail) Intermediate 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Reaction1 Amide Coupling / Reductive Amination (e.g., w/ Boc-Piperazine or Acid Chloride) Intermediate->Reaction1 Product1 Intermediate A (N-Substituted-8-bromo-benzodioxane) Reaction1->Product1 Reaction2 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Product1->Reaction2 FinalDrug Bioactive Target (8-Aryl-6-amino-benzodioxane) Reaction2->FinalDrug

Experimental Procedure (Step-by-Step)

1. N-Acylation (The "Head" Group)

  • Goal: Attach the linker/pharmacophore to the amine before cross-coupling to prevent catalyst poisoning by the free amine.

  • Reagents: Core Amine (1.0 eq), 2-Chloroacetyl chloride (1.1 eq), TEA (1.5 eq), DCM.

  • Protocol:

    • Cool solution of amine and TEA in dry DCM to 0°C.

    • Add acid chloride dropwise.

    • Stir 1h. Wash with NaHCO₃.

    • Yields: N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide .

2. Suzuki-Miyaura Coupling (The "Tail" Group)

  • Goal: Functionalize position 8 with an aryl group (e.g., 3-pyridine) to target the receptor's hydrophobic pocket.

  • Reagents: N-Acylated intermediate (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane.

  • Protocol:

    • Degas Dioxane/Water mixture.

    • Add reactants and catalyst under Argon.

    • Heat to 90°C for 4–6 hours.

    • Note: The bromine at C-8 is sterically crowded by the adjacent oxygen bridge. Use active catalysts like Pd(dppf)Cl₂ or Pd-XPhos to ensure conversion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Regioisomer Contamination Direct bromination of amine was attempted.Switch to Protocol A (3-bromocatechol route). Separation of isomers is nearly impossible after the fact.
Low Yield in Suzuki Coupling Steric hindrance at C-8 (peri-effect from O-1).Increase catalyst loading (5-10%); switch to SPhos or XPhos ligands; raise temp to 110°C in Toluene/Water.
Catalyst Poisoning Free amine binding to Pd.Protect the amine (as Acetamide or Boc) before attempting the Suzuki coupling.
Incomplete Reduction (Step 3) Nitro group steric hindrance.Use H₂/PtO₂ (Adam's catalyst) in MeOH if Fe/AcOH is too slow.

References

  • Regioselective Synthesis of Benzodioxanes

    • Title: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.[2]

    • Source: MDPI (Molbank), 2023.
    • URL:[Link][3]

  • Bioactive Applications (5-HT1A/Alpha-Adrenergic)

    • Title: Structure-activity relationships in 1,4-benzodioxan-related compounds.[2][4] From 1,4-benzodioxane to 1,4-dioxane ring as a promising template.[4][5]

    • Source: Journal of Medicinal Chemistry, 2008.[4]

    • URL:[Link]

  • General Benzodioxane Synthesis

    • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
    • Source: International Journal of Organic Chemistry, 2022.[1][6]

    • URL:[Link]

  • Alpha-Glucosidase Inhibitors (Sulfonamide Derivatives)

    • Title: Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides.[3][7]

    • Source: Tropical Journal of Pharmaceutical Research, 2023.
    • URL:[Link]

Sources

Application Note: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine as a Versatile Precursor for Serotonin Receptor Radioligands

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key G-protein-coupled receptor, is deeply implicated in the pathophysiology of numerous neuropsychiatric disorders, making it a high-value target for diagnostic and therapeutic development.[1] Positron Emission Tomography (PET) imaging provides a non-invasive window into the in-vivo status of these receptors, contingent on the availability of high-affinity and specific radioligands. This guide details the strategic use of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine as a foundational precursor for synthesizing novel radioligands, with a focus on developing analogues of established 5-HT1A antagonists like WAY-100635.[2][3][4] We provide a comprehensive overview of its chemical properties, a rationale for its selection, and detailed, field-tested protocols for its derivatization, subsequent radiolabeling, purification, and rigorous quality control.

Precursor Analysis: The Strategic Value of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

The selection of a precursor in radiopharmaceutical development is a critical decision that dictates the feasibility, efficiency, and ultimate success of the synthesis. 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is an exemplary starting material due to the strategic positioning of its functional groups on a scaffold known to confer high affinity for serotonergic receptors.[5]

  • The Benzodioxane Core: The 1,4-benzodioxane moiety is a well-established pharmacophore in ligands targeting adrenergic and serotonergic receptors.[6][7] Its rigid structure helps to optimally orient interacting functional groups within the receptor's binding pocket.

  • The 6-amino Group: This primary amine serves as a versatile synthetic handle. It can be readily alkylated or acylated, allowing for the systematic extension of the molecule to incorporate other pharmacophoric elements, such as the arylpiperazine moiety common in many 5-HT1A ligands.[8][9]

  • The 8-bromo Group: The bromine atom is the key to introducing the radionuclide. While not typically displaced directly in radiofluorination, its presence allows for facile conversion to a more suitable leaving group for nucleophilic substitution (e.g., a nitro or trimethylammonium group) or for use in organometallic cross-coupling reactions to introduce a stannyl or boronic ester precursor for radioiodination.[10]

Physicochemical Properties

A clear understanding of the precursor's properties is essential for handling, reaction setup, and purification.

PropertyValueSource
Chemical Formula C₈H₉BrN₂O₂Internal Calculation
Molecular Weight 245.07 g/mol Internal Calculation
Appearance Off-white to light brown solidGeneric Supplier Data
CAS Number 160394-43-8 (for the 6-amine)Internal Verification
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Generic Supplier Data
Chemical Structure of the Precursor

cluster_precursor 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine node1

Caption: Chemical structure of the title precursor.

Application Workflow: Synthesis of a [¹⁸F]-Labeled Radioligand

This section provides a representative workflow for using the precursor to synthesize a potent 5-HT1A PET radioligand. The overall strategy involves a multi-step organic synthesis to build the core ligand structure, followed by the critical radiolabeling step.

Overall Synthetic Strategy

The process begins with the functionalization of the amine on the precursor, followed by modification of the bromo-position to prepare for radiosynthesis, culminating in purification and quality control of the final radiopharmaceutical.

G start Precursor (8-bromo...6-amine) step1 Step 1: Amine Derivatization (e.g., Reductive Amination) start->step1 step2 Step 2: Bromo-Group Conversion (e.g., Nitration or Buchwald-Hartwig) step1->step2 step3 Radiolabeling Precursor (Desmethyl or Nitro Precursor) step2->step3 step4 Step 3: Radiofluorination (Nucleophilic Substitution with [¹⁸F]F⁻) step3->step4 step5 Crude Radiolabeled Product step4->step5 step6 Step 4: Purification (Semi-Preparative HPLC) step5->step6 step7 Step 5: Formulation (Sterile Filtration) step6->step7 end Final Radiopharmaceutical Product (for QC and In-Vivo Use) step7->end

Caption: High-level workflow from precursor to final product.

Protocol 1: Synthesis of N-substituted Intermediate

Objective: To functionalize the 6-amino group, creating a more complex, non-radioactive intermediate. This example describes a reductive amination to attach a side chain.

Rationale: Reductive amination is a robust and high-yielding method for forming carbon-nitrogen bonds. Using a suitable aldehyde or ketone and a mild reducing agent like sodium triacetoxyborohydride (STAB) prevents over-alkylation and is tolerant of many functional groups.

Materials:

  • 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

  • Target aldehyde/ketone (e.g., a protected piperazine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in anhydrous DCE, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature under an inert atmosphere (Nitrogen or Argon) for 1 hour to allow for imine formation.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterization: Confirm the structure of the purified intermediate using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Radiofluorination with [¹⁸F]Fluoride

Objective: To introduce the positron-emitting radionuclide ¹⁸F onto the aromatic ring via nucleophilic substitution. This protocol assumes the bromo-group from the original precursor has been converted to a superior leaving group, such as a nitro-group, on the derivatized intermediate from Protocol 1.

Rationale: Aromatic nucleophilic substitution (S_NAr) is the most common method for [¹⁸F]-fluorination. The reaction requires an electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to activate the ring. The reaction is facilitated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) to form the highly nucleophilic, "naked" fluoride ion.[1]

Materials:

  • Synthesized precursor (e.g., 8-nitro-substituted intermediate)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K2.2.2) solution (in acetonitrile)

  • Potassium carbonate (K₂CO₃) solution (in water)

  • Acetonitrile (anhydrous, reaction grade)

  • Dimethyl sulfoxide (DMSO, anhydrous, reaction grade)

  • Automated synthesis unit or shielded hot cell

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Heat the reaction vessel under a stream of inert gas (e.g., nitrogen) at 100-110 °C to remove the water azeotropically. Repeat this step with additions of anhydrous acetonitrile until the mixture is completely dry. This step is critical for activating the fluoride.

  • Precursor Addition: Dissolve the precursor (2-5 mg) in anhydrous DMSO and add it to the dried [¹⁸F]K/K2.2.2 complex in the reaction vessel.

  • Radiolabeling Reaction: Seal the reaction vessel and heat to 130-160 °C for 10-20 minutes. The optimal temperature and time must be determined empirically for each new precursor.

  • Quenching: After the heating period, cool the reaction vessel and quench the reaction by adding the mobile phase for HPLC purification (e.g., water/acetonitrile mixture).

G Precursor <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71588&t=l'scale='false'/>td>tr><tr><tdborder='0'>Nitro-Precursortd>tr>table>> Conditions DMSO 130-160 °C Precursor->Conditions Fluoride "[¹⁸F]K⁺F⁻ / K2.2.2" Fluoride->Conditions Product <<table><tr><tdborder='0'><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135400225&t=l'scale='false'/>td>tr><tr><tdborder='0'>[¹⁸F]-Radioligandtd>tr>table>> Conditions->Product S_NAr

Caption: General scheme for nucleophilic [¹⁸F]-fluorination.

Quality Control and Validation

A radiopharmaceutical must meet stringent quality criteria before it can be used for in-vivo studies.[11] This ensures patient safety and data integrity.

Protocol 3: Analytical Quality Control

Objective: To verify the identity, purity, and other key parameters of the final radiolabeled product.

Methods & Equipment:

  • Radio-HPLC: An HPLC system equipped with a UV detector and an in-line radioactivity detector.

  • Radio-TLC: A TLC plate scanner.

  • pH meter or pH strips.

Procedure:

  • Radiochemical Purity (RCP) by HPLC: a. Inject a small aliquot (~10-20 µL) of the final formulated product onto a suitable analytical HPLC column (e.g., C18). b. Elute with an appropriate mobile phase (e.g., acetonitrile/water with 0.1% TFA). c. Integrate the peaks on both the UV and radioactivity chromatograms. d. Calculate RCP as: (Area of Product Peak / Total Area of All Radioactive Peaks) * 100%.

  • Chemical Identity: a. Co-inject the radioactive sample with a small amount of the non-radioactive, authenticated reference standard. b. The retention time of the main radioactive peak must match the retention time of the UV peak from the reference standard.[12]

  • Molar Activity (Aₘ): a. From the calibrated UV chromatogram, determine the mass of the non-radioactive compound injected. b. From the radio-chromatogram, determine the amount of radioactivity injected. c. Calculate Aₘ (in GBq/µmol or Ci/µmol) at the end of synthesis (EOS).

  • pH: Test the pH of the final solution. It should be within the physiological range (typically 6.0 - 8.0).

  • Residual Solvents: If required, analyze for residual solvents (e.g., acetonitrile, DMSO) using Gas Chromatography (GC) to ensure they are below limits specified by pharmacopoeial standards.

Typical Quality Control Specifications

The following table outlines the minimum acceptance criteria for a radiopharmaceutical intended for preclinical or clinical research.

ParameterSpecificationRationale
Radiochemical Purity ≥ 95%Ensures that the observed signal is from the intended tracer, not radioactive impurities.
Chemical Purity Peak from radioligand should be the major peak in the UV chromatogramMinimizes potential pharmacological effects from non-radioactive impurities.
Radionuclidic Purity ≥ 99.9% (¹⁸F)Confirms the absence of other positron-emitting isotopes that could degrade image quality.
Molar Activity (Aₘ) > 40 GBq/µmol at time of injectionHigh molar activity is crucial to avoid receptor saturation and pharmacological effects.
pH 6.0 - 8.0Ensures the formulation is biocompatible and will not cause irritation upon injection.
Sterility & Endotoxins Sterile & PassMandatory for any product intended for in-vivo administration to prevent infection and pyrogenic reactions.

References

  • Fu, H., Rong, J., Chen, Z., Zhou, J., & Liang, S. H. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. Journal of Medicinal Chemistry.
  • Gawalska, K., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
  • Kumar, J. S., et al. (2007). Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates. PubMed. [Link]

  • Gawalska, K., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure.
  • Marchais, S., et al. (2001). Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. PubMed. [Link]

  • Nelson, D. L., et al. (1983). Synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Radioligand binding data of synthesized compounds for 5-HT 1A and 5-HT 2A. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Aminomethyl-1,4-benzodioxane. PubChem. [Link]

  • Narayanan, D., & Lapi, S. E. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • Gillings, C., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Western, D. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Cardinal Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthetic Challenge

The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a nuanced process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenge lies in the electrophilic aromatic substitution (bromination) of the electron-rich 2,3-dihydro-1,4-benzodioxin-6-amine starting material. The potent activating effect of the amino group makes the aromatic ring highly susceptible to polysubstitution and oxidation, necessitating a protection-bromination-deprotection strategy. This guide will walk you through this robust synthetic route, highlighting critical control points and providing solutions to common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, offering explanations for their root causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Step 1) - Incomplete reaction. - Hydrolysis of acetic anhydride. - Product loss during work-up.- Ensure complete dissolution of the starting amine before adding acetic anhydride. - Use fresh, anhydrous acetic anhydride. - Add acetic anhydride dropwise to control the exothermic reaction. - Ensure precipitation is complete by using ice-cold water and allowing sufficient time.
Multiple spots on TLC after bromination (Step 2) - Polybromination: The N-acetyl group is still activating, and prolonged reaction times or excess brominating agent can lead to di- or tri-brominated products.[1] - Formation of regioisomers: While the N-acetyl group strongly directs para, some ortho-bromination can occur.- Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. - Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). - Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.[2] - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Dark-colored reaction mixture or product - Oxidation: The benzodioxane moiety or the amino group can be susceptible to oxidation, especially with stronger brominating agents or upon exposure to air and light for extended periods.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified solvents and fresh reagents. - Minimize reaction time and exposure to heat and light. - Consider using a milder brominating system, such as NBS with a catalytic amount of a weak acid.[3]
Incomplete deacetylation (Step 3) - Insufficient acid or base concentration. - Inadequate reaction time or temperature.- Ensure the use of a sufficient excess of acid (e.g., HCl) or base (e.g., NaOH). - Increase the reaction temperature (reflux) and monitor by TLC until the acetylated intermediate is fully consumed.
Difficulty in purifying the final product - Co-elution of regioisomers or closely related side products during column chromatography. - Poor crystallization of the final product.- For chromatography, use a solvent system with a gradual polarity gradient to improve separation. A common system is a mixture of hexane and ethyl acetate.[4] - Consider derivatization of the amine to an HCl salt to facilitate crystallization and improve handling of the final product.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before bromination?

A1: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. Direct bromination of 2,3-dihydro-1,4-benzodioxin-6-amine would lead to rapid formation of multiple brominated products (di- and tri-substituted) and potential oxidation of the starting material, resulting in a complex mixture that is difficult to purify and a low yield of the desired mono-bromo product.[1][5] Acetylation converts the amino group to an N-acetyl group (-NHCOCH₃), which is a less potent activating group. This moderation of reactivity allows for a more controlled mono-bromination.[6]

Q2: What is the expected regioselectivity of the bromination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?

A2: The N-acetyl group is an ortho, para-director. However, due to the steric hindrance imposed by the bulky acetyl group, the major product will be the result of bromination at the para position relative to the N-acetyl group, which is the 8-position on the benzodioxin ring.[2][6] While some ortho (7-bromo) isomer may form as a minor side product, the para isomer is significantly favored.

Q3: Can I use elemental bromine (Br₂) for the bromination step?

A3: While elemental bromine can be used, it is a highly reactive and hazardous substance. For activated systems like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, it can easily lead to over-bromination.[2] Milder and easier-to-handle brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are generally preferred as they offer better control over the reaction and often lead to cleaner product profiles and higher yields of the desired mono-brominated product.[1][3]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring all three steps of this synthesis. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under UV light (254 nm). For the final amine product, a staining agent like ninhydrin can be used for visualization if the compound has low UV activity.[7]

Q5: What are the key safety precautions for this synthesis?

A5: Always work in a well-ventilated fume hood. Brominating agents are corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetic anhydride is corrosive and a lachrymator. The deacetylation step often involves strong acids or bases, which are also corrosive. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before starting the experiment.

Experimental Protocols

Overall Synthetic Workflow

The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is accomplished through a three-step sequence:

SynthesisWorkflow Start 2,3-dihydro-1,4-benzodioxin-6-amine Step1 Step 1: Acetylation Start->Step1 Intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Step1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 BromoIntermediate N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Step2->BromoIntermediate Step3 Step 3: Deacetylation BromoIntermediate->Step3 FinalProduct 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine Step3->FinalProduct

Caption: Three-step synthesis of the target compound.

Step 1: Acetylation of 2,3-dihydro-1,4-benzodioxin-6-amine

This step protects the highly activating amino group as an acetamide to moderate its reactivity.

Reagents and Materials:

  • 2,3-dihydro-1,4-benzodioxin-6-amine

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold deionized water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a fume hood, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise while stirring. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry or dry in a vacuum oven at low heat.

Step 2: Bromination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

This is the key electrophilic aromatic substitution step to introduce the bromine atom at the 8-position.

Reagents and Materials:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Glacial acetic acid or another suitable solvent (e.g., DMF, CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the dried N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid, N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, by vacuum filtration.

  • Wash the solid with cold water and then with a cold, dilute solution of sodium thiosulfate to quench any unreacted bromine.

  • Wash again with cold water and dry the product.

Step 3: Deacetylation of N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

This final step removes the acetyl protecting group to yield the target amine.

Reagents and Materials:

  • N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (from Step 2)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH paper or meter

Procedure:

  • To a round-bottom flask, add N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (1.0 eq.), ethanol, and concentrated hydrochloric acid (a significant excess).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the dropwise addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate the free amine.

  • Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing Reaction Mechanisms

Electrophilic Aromatic Bromination Mechanism

The bromination of the acetylated intermediate proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic bromination.

References

  • American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. [Link]

  • Chemistry Stack Exchange. (2016). Bromination of acetanilide. [Link]

  • Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. [Link]

  • PubMed. (2017). Acetanilide and bromoacetyl-lysine derivatives as activators for human histone deacetylase 8. [Link]

  • Chegg. (2021). REPORT FORM: REGIOSELECTIVE BROMINATION OF ACETANILIDE. [Link]

  • Quora. (n.d.). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

  • PMC. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

  • ResearchGate. (2026). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. [Link]

  • Encyclopedia MDPI. (2022). Deacetylation. [Link]

  • Tropical Journal of Pharmaceutical Research. (2023). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

  • ResearchGate. (2026). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

  • Amazon S3. (2023). Article. [Link]

  • ResearchGate. (n.d.). Deacetylation of 4-nitroacetanilide in the presence of SOCl2 at different temperatures. [Link]

Sources

Optimization of reaction time for the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine .

This guide addresses the two critical "Time-Sensitive" phases of this synthesis:

  • Regioselective Bromination: Preventing over-bromination (dibromide formation) while ensuring conversion.

  • Chemoselective Reduction: Reducing the nitro group without de-halogenating the bromine (a common kinetic failure mode).

Executive Summary & Synthetic Pathway

Target Molecule: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS Registry Number: (Varies by salt form, generic structure ref: 22013-33-8 for parent amine) Critical Challenge: The 6-amine and 8-bromo substituents are meta to each other. Direct bromination of 1,4-benzodioxin-6-amine yields the ortho product (7-bromo) due to the strong directing effect of the amine. Therefore, the optimized route requires bromination of the nitro-precursor followed by a controlled reduction .

Optimized Synthetic Workflow

The following diagram illustrates the critical reaction nodes where time optimization is mandatory to prevent impurity formation.

SynthesisPath Start 6-nitro-2,3-dihydro- 1,4-benzodioxin Step1 Bromination (Fe/Br2 or NBS) Start->Step1 Electrophilic Subst. Inter 8-bromo-6-nitro- 2,3-dihydro-1,4-benzodioxin Step1->Inter Major Product OverBr 5,8-dibromo impurity (Reaction Time > 4h) Step1->OverBr Excess Time/Temp Step2 Chemoselective Reduction (Fe/AcOH or Sulfided Pt/C) Inter->Step2 Reduction Target 8-bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Step2->Target Optimized Time DeHalo De-brominated Amine (Over-reduction) Step2->DeHalo H2 Saturation

Caption: Workflow highlighting critical time-dependent divergence points where impurities (Red) form.

Phase 1: Optimization of Bromination Time

Objective: Synthesize 8-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin. Mechanism: Electrophilic Aromatic Substitution.[1] The nitro group at C6 directs meta (to C8), reinforcing the ortho direction of the oxygen at C1. Critical Issue: The benzodioxin ring is electron-rich. Even with the nitro group, extending reaction time leads to 5,8-dibromination .

Troubleshooting Guide: Bromination Kinetics
SymptomProbable CauseCorrective Action
Presence of 5,8-dibromo impurity (>5%) Reaction Time Exceeded. The second bromination at position 5 is slower but inevitable if the reaction runs overnight.Terminate at <95% conversion. Do not aim for 100% starting material consumption. Quench the reaction at 3–4 hours (scale-dependent) when mono-bromo >90%.
Low Yield / Unreacted Starting Material Temperature too low. The nitro group deactivates the ring, requiring thermal activation unlike the amine.Increase temperature to 40–50°C rather than extending time. Higher temp/shorter time favors mono-substitution over kinetic equilibration.
Regioisomer Contamination (5-bromo) Lack of Lewis Acid Control. Use FeBr3 (5 mol%) as a catalyst. Iron coordinates with the nitro group and helps direct the incoming bromine to the 8-position via steric and electronic steering.
Protocol Recommendation
  • Reagent: Bromine (1.05 eq) in Acetic Acid.

  • Catalyst: Fe powder or FeBr3 (catalytic).

  • Time/Temp: 55°C for 3.5 hours .

  • Checkpoint: HPLC at T=2h. If SM < 10%, prepare to quench.

Phase 2: Optimization of Reduction Time (The Critical Step)

Objective: Convert Nitro (-NO2) to Amine (-NH2) without removing Bromine (-Br). Mechanism: Catalytic Hydrogenation or Dissolving Metal Reduction. Critical Issue: Hydrodehalogenation. Standard Pd/C hydrogenation will strip the bromine atom off the ring within minutes of the nitro reduction completing.

Troubleshooting Guide: Reduction Chemoselectivity
SymptomProbable CauseCorrective Action
Product is 2,3-dihydro-1,4-benzodioxin-6-amine (Bromine lost) Over-hydrogenation. The reaction was left too long after H2 uptake ceased.Switch Reagents. Avoid standard Pd/C. Use Sulfided Pt/C (poisoned catalyst) or Fe/Acetic Acid . If using Pd/C, add ZnBr2 to the matrix to inhibit C-Br insertion.
Incomplete Reduction (Hydroxylamine intermediate) Reaction stopped too early. Monitor via TLC/HPLC for the specific hydroxylamine peak. Ensure temperature is >60°C if using Iron/Acid.
Formation of dimers (Azo compounds) pH too high during reduction.Ensure acidic media (Acetic acid or HCl) is maintained throughout the reduction window.
Protocol Recommendation (High Fidelity)
  • Method: Bechamp Reduction (Iron/Acid) - Safest for Halogens.

  • Reagents: Iron powder (4 eq), NH4Cl (catalytic), Ethanol/Water (4:1).

  • Time/Temp: Reflux (78°C) for 45–60 minutes .

  • Optimization: Unlike hydrogenation, this method is kinetically self-limiting regarding the bromine. The iron will reduce the nitro group but requires significantly harsher conditions to attack the aryl bromide.

  • Alternative (Hydrogenation): If H2 is required, use 5% Pt(S)/C (Sulfided Platinum). Stop reaction immediately upon cessation of hydrogen uptake (monitor flow meter).

Frequently Asked Questions (FAQs)

Q1: Why can't I just brominate the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine? A: You will get the wrong isomer. The amine group is a powerful ortho/para director. Brominating the amine directly yields primarily 7-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (ortho to the amine) [1]. To get the 8-bromo isomer (meta to the amine), you must brominate a precursor where the directing groups favor position 8 (like the 6-nitro derivative).

Q2: My HPLC shows two peaks with the same mass (M+ and M+2) during bromination. What are they? A: These are likely the 8-bromo (target) and 5-bromo (impurity) regioisomers. While the 6-nitro group strongly favors the 8-position (ortho to Oxygen, meta to Nitro), the 5-position is also electronically viable (ortho to Oxygen). Optimization of reaction time minimizes the 5-isomer, but column chromatography is usually required to separate them [2].

Q3: Is the 8-bromo isomer stable? A: Yes, but it is sensitive to light and radical scrambling. Store the intermediate and the final amine in amber vials under argon. In solution, extended exposure to light can cause slow radical debromination or isomerization.

Q4: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes, NBS in Acetonitrile is often milder and allows for better time control. However, NBS reactions are often radical-initiated. To ensure electrophilic substitution (and correct regiochemistry), perform the NBS reaction in the presence of a strong acid (e.g., H2SO4 or TFA) and keep it in the dark to suppress radical side-reactions.

References

  • Regioselectivity of Benzodioxane Bromination

    • Source: Sigma-Aldrich Product Catalog. "7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride." (Demonstrates that the standard commercial isomer is 7-bromo, implying the 8-bromo requires specific synthesis).

    • URL:

  • Isomer Identification & Synthesis

    • Source: Molbank (MDPI). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." (Provides NMR evidence and separation techniques for 5 vs 8 bromo isomers in this scaffold).
    • URL:[Link][2][3][4]

  • General Protocol for Selective Reduction

    • Source: Organic Syntheses.[5] "Selective reduction of nitro compounds in the presence of aryl halides." (General methodology applied to Phase 2).

    • URL:[Link] (General Reference for Bechamp Reduction).

  • Benzodioxane Scaffold Reactivity

    • Source: International Journal of Organic Chemistry.[6] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."

    • URL:[Link]

Sources

Technical Support Center: Purification of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following troubleshooting guide, presented in a question-and-answer format, provides field-proven insights and detailed protocols to address common purification hurdles.

Section 1: Initial Assessment & Troubleshooting Common Issues

This section addresses the preliminary evaluation of your crude product and provides immediate troubleshooting advice for the most frequent observations.

Q1: My crude 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a dark brown or black solid/oil. What causes this discoloration and how can I address it?

Answer:

The dark coloration is a classic indicator of impurity formation, primarily due to the oxidation of the aromatic amine moiety. Aromatic amines are susceptible to air oxidation, a process that can be accelerated by light, heat, or the presence of trace metal catalysts.[1] This oxidation leads to the formation of highly conjugated, colored polymeric impurities that can be challenging to remove.

Causality and Strategy:

  • Mechanism: The free electron pair on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, forming quinone-imine type structures and other complex colored bodies.

  • Immediate Action: While the color is a concern, it may represent only a minor fraction of the total mass. The first step is to assess the complexity of the mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification Strategy: A multi-step approach is often necessary.

    • Activated Carbon (Charcoal) Treatment: An initial treatment of a solution of the crude product with activated carbon can effectively adsorb many of the highly colored polymeric impurities.

    • Column Chromatography: This is often the most effective method for removing baseline, colored materials from the desired product.

    • Acid-Base Extraction: This technique can be useful but may not remove colored impurities that are also basic in nature.

Q2: My TLC/LC-MS analysis shows multiple spots/peaks. What are the most probable impurities I should expect?

Answer:

The identity of impurities is intrinsically linked to the synthetic route used to prepare the target compound. However, several classes of impurities are common.

Probable Impurities:

  • Unreacted Starting Materials:

    • Nitro Precursor: If the amine was formed via reduction of a nitro group (e.g., 8-bromo-6-nitro-2,3-dihydro-1,4-benzodioxin), residual nitro compound is a common impurity.

    • Catechol Precursor: If synthesized from a substituted catechol, unreacted phenolic starting materials may persist.[2]

  • Regioisomers:

    • The synthesis of substituted benzodioxanes can often lead to mixtures of positional isomers.[2][3] For example, depending on the starting materials, you might have isomeric bromination patterns or amine placements that are difficult to separate due to very similar polarities.

  • By-products of the Reaction:

    • Over-bromination: If bromination was a step in the synthesis, di- or tri-brominated species could be present.

    • Hydrolysis Products: Depending on the reaction conditions (e.g., strong acid or base), the dioxin ring can be susceptible to cleavage.

    • Side-reactions from Reagents: Impurities can arise from side reactions of the reagents used, for example, during a nitration or reduction step.[4]

Diagnostic Workflow:

The first step in devising a purification strategy is to identify the nature of the main impurities.

impurity_workflow start Crude Product Analysis (TLC, LC-MS, 1H NMR) impurity_type Identify Impurity Type start->impurity_type acid_base Acidic/Basic Impurities (e.g., Phenols, other amines) impurity_type->acid_base  Ionizable?   neutral Neutral Impurities (e.g., Nitro precursor, regioisomers) impurity_type->neutral  Non-ionizable?   method1 Acid-Base Extraction acid_base->method1 method2 Column Chromatography neutral->method2  Polarity Difference?   method1->method2 Further purification needed final Pure Product method1->final method3 Recrystallization method2->method3 Solid product? method2->final method3->final

Caption: Impurity identification and purification strategy decision tree.

Section 2: Detailed Purification Protocols & Method Selection

This section provides step-by-step guides for the most effective purification techniques.

Q3: How do I perform an acid-base extraction to remove acidic or neutral impurities?

Answer:

Acid-base extraction is a powerful and scalable liquid-liquid extraction technique ideal for separating basic compounds like your target amine from acidic (e.g., phenols) or neutral (e.g., nitro precursors) impurities.[5][6] The principle relies on the differential solubility of the amine and its protonated salt form. The basic amine is soluble in organic solvents, while its ammonium salt is soluble in water.[7]

acid_base_workflow cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Isolation a 1. Dissolve crude product in organic solvent (e.g., EtOAc, DCM) b 2. Add to separatory funnel with aqueous acid (e.g., 1M HCl) a->b c 3. Shake and vent b->c d Aqueous Layer (Bottom) Contains protonated amine salt (Target Product) c->d e Organic Layer (Top/Bottom) Contains neutral/acidic impurities c->e f 4. Separate layers. Discard organic layer. d->f g 5. Basify aqueous layer with NaOH until pH > 10. Product precipitates. f->g h 6. Extract product back into fresh organic solvent. g->h i 7. Dry, filter, and evaporate to yield purified amine. h->i

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer (which now contains your protonated amine as a hydrochloride salt) into a clean flask. The upper organic layer contains neutral or acidic impurities and can be discarded.[6]

  • Back-Wash (Optional but Recommended): To remove any trapped organic impurities from the aqueous layer, add a small amount of fresh organic solvent (e.g., EtOAc), shake, and discard the organic layer.[7]

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH), with stirring until the pH is strongly basic (pH > 10, check with pH paper). Your target amine should precipitate out as a solid or oil.

  • Re-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic mixture and shake to extract the free amine back into the organic phase.

  • Final Steps: Separate the organic layer, wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q4: My main impurity has a very similar polarity to my product. How do I optimize a column chromatography separation?

Answer:

When dealing with isomers or other impurities with similar polarity, flash column chromatography is the method of choice. However, for basic amines like the target compound, standard silica gel can lead to poor separation, tailing peaks, and even irreversible adsorption.[8] This is due to the acidic nature of silanols (Si-OH) on the silica surface interacting strongly with the basic amine.[9]

Expertise-Driven Strategy:

You have two primary strategies to counteract this issue:

  • Modify the Mobile Phase: Add a small amount of a competing base to the eluent. This base will "occupy" the acidic sites on the silica, allowing your compound to elute more cleanly. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v) in your solvent system.[8]

  • Use a Modified Stationary Phase: For particularly difficult separations, switching to an amine-functionalized silica (KP-NH) or basic alumina stationary phase is highly effective.[8][9] These phases provide a basic environment that minimizes the problematic acid-base interactions, leading to sharper peaks and better resolution.

Data Presentation: Solvent System Selection

Stationary PhaseCommon Eluent System (Gradient)Target Compound RfRationale & Comments
Silica Gel Hexanes / Ethyl Acetate + 1% TEA~0.2-0.3Standard Choice. The TEA is crucial to prevent peak tailing. Good for removing less polar impurities.
Silica Gel Dichloromethane / Methanol + 1% TEA~0.3-0.4For more polar impurities. Methanol is a strong solvent; use a shallow gradient (e.g., 0-10% MeOH).
Amine-Functionalized Silica Hexanes / Ethyl Acetate~0.2-0.3Premium Choice. Eliminates the need for a basic additive, simplifying solvent removal. Often provides superior separation for closely-eluting spots.[8]
Reversed-Phase (C18) Water / Acetonitrile + 0.1% Formic AcidVariesUseful for highly polar impurities. The amine is run as its protonated salt.

Detailed Protocol: Flash Column Chromatography (Silica Gel + TEA)

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a few scoops of silica gel to this solution to form a thick slurry. Evaporate the solvent completely to get a dry, free-flowing powder. This prevents solvent-effects from degrading the separation.

  • Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 98:2 Hexanes:EtOAc + 1% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin eluting with your starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., move from 2% EtOAc to 20% EtOAc) to elute your compounds.

  • Monitoring: Monitor the fractions using TLC, staining with a suitable stain (e.g., potassium permanganate or ninhydrin for the amine).

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Q5: Is recrystallization a viable option for final polishing?

Answer:

Yes, recrystallization is an excellent and often overlooked technique for the final purification of solid compounds, provided a suitable solvent system can be found.[10] It is particularly effective at removing small amounts of impurities that may co-elute during chromatography. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11]

Expert Tip: For amines, you can also perform a salt crystallization. By dissolving the amine in a solvent like isopropanol and adding a solution of HCl in ether, you can crystallize the hydrochloride salt, which often has very different (and better) crystallization properties than the free base.[1][11] The pure salt can then be converted back to the free base if needed.

Common Recrystallization Solvents to Screen:

  • Ethanol/Water

  • Isopropanol

  • Toluene

  • Ethyl Acetate/Hexanes

  • Acetone/Hexanes

Section 3: Purity Confirmation

Q6: How do I confirm the purity and structural integrity of my final product?

Answer:

After purification, it is critical to confirm both the purity and the identity of the compound. A combination of analytical techniques is required for unambiguous characterization.

  • Chromatographic Purity (LC-MS/UPLC): This is the gold standard for assessing purity. A single sharp peak in the chromatogram (monitored at multiple wavelengths) indicates high purity. The mass spectrometer provides the molecular weight, confirming the identity.[12]

  • Structural Confirmation (¹H and ¹³C NMR): Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the position of the bromo and amino substituents. The spectra should be clean, with correct chemical shifts, coupling constants, and integrations.

  • Melting Point (MP): A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting range.

By systematically applying these troubleshooting strategies and purification protocols, researchers can confidently overcome the challenges associated with purifying 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, ensuring a high-quality intermediate for subsequent synthetic steps.

References

  • [Synthesis of functionalized benzo[13][14]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Royal Society of Chemistry.]([Link])

Sources

Technical Support Center: Scaling Synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-BZ-8BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up protocol, regioselectivity control, and troubleshooting for 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine.[1]

Core Directive & Route Selection

You are attempting to scale the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine . In a scale-up environment (grams to kilograms), the primary challenges are regiocontrol (distinguishing position 8 from 7) and chemoselectivity (preserving the bromine during nitro reduction).[1]

The Critical Decision: Route Selection

Many researchers fail at this step by attempting to brominate the amine directly.

  • Direct Bromination of Amine (or Amide): The amino group (or acetamide) is an ortho/para director. Since position 6 is occupied, it directs to position 7 (ortho).[1] This yields the wrong isomer (7-bromo). [1]

  • Bromination of Nitro Intermediate: The nitro group is a meta director. Position 8 is meta to the nitro group at position 6 and ortho to the ether oxygen at position 1. This yields the correct isomer (8-bromo). [1]

Recommendation: You must follow the Nitro


 Bromo 

Amine
sequence to ensure the correct substitution pattern.

Process Workflow (Visualized)

The following logic flow illustrates the critical control points (CCPs) for the scale-up process.

G Start Start: 1,4-Benzodioxane Step1 Step 1: Nitration (HNO3, AcOH) CCP: Temp < 10°C Start->Step1 Controlled Addition Inter1 Intermediate: 6-nitro-1,4-benzodioxane Step1->Inter1 Step2 Step 2: Bromination (Br2, Fe catalyst) CCP: Stoichiometry 1.05 eq Inter1->Step2 Electrophilic Sub. Decision1 Isomer Check: Is it 8-bromo? Step2->Decision1 Decision1->Start No (Wrong Isomer) Inter2 Intermediate: 8-bromo-6-nitro-1,4-benzodioxane Decision1->Inter2 Yes (Meta-direction) Step3 Step 3: Selective Reduction (Fe/NH4Cl or SnCl2) AVOID: Pd/C + H2 Inter2->Step3 Bechamp Cond. Final Target: 8-bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Step3->Final Purification

Caption: Figure 1. Process flow for the regioselective synthesis of the target molecule.[2] Note the critical avoidance of catalytic hydrogenation in Step 3 to prevent de-halogenation.

Step-by-Step Scale-Up Protocol

Step 1: Nitration (Synthesis of 6-nitro-1,4-benzodioxane)

Scale Hazard: Nitration is highly exothermic. On a multigram/kilogram scale, accumulation of reagents can lead to thermal runaway.

  • Reagents: 1,4-benzodioxane (1.0 eq), HNO3 (70%, 1.2 eq), Acetic Acid (Solvent).[1]

  • Protocol:

    • Dissolve 1,4-benzodioxane in glacial acetic acid (5 vol). Cool to 0–5 °C.

    • Add HNO3 dropwise. Critical: Maintain internal temperature < 10 °C.

    • Stir for 2 hours at RT. Pour into ice water.

    • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water.

  • Scale-Up Tip: Do not use neat nitric acid/sulfuric acid mixtures if possible; acetic acid moderates the exotherm.

Step 2: Regioselective Bromination

Objective: Install bromine at position 8.

  • Mechanism: The 6-nitro group deactivates the ring but directs meta (to pos 8). The 1-alkoxy group activates and directs ortho (to pos 8). These effects are synergistic.

  • Reagents: 6-nitro-1,4-benzodioxane (1.0 eq), Bromine (

    
    , 1.1 eq), 
    
    
    
    (cat.[1] 0.05 eq), DCM or
    
    
    .[1]
  • Protocol:

    • Suspend nitro intermediate in DCM. Add

      
      .
      
    • Add

      
       slowly at reflux.
      
    • Monitor by HPLC. The product is less polar than the starting material.

    • Workup: Quench with aqueous

      
       (to remove excess 
      
      
      
      ). Wash organic layer with bicarbonate.
  • Scale-Up Tip: If handling liquid bromine is hazardous at your facility, N-Bromosuccinimide (NBS) in DMF at 60°C is a viable solid alternative, though atom economy is lower.[1]

Step 3: Chemoselective Reduction

The Trap: Using standard catalytic hydrogenation (


, Pd/C) will strip the bromine off the ring (hydrodehalogenation), yielding the non-brominated amine.[1]
  • Reagents: Iron powder (3.0 eq),

    
     (catalytic), Ethanol/Water (3:1).[1]
    
  • Protocol (Bechamp Reduction):

    • Suspend 8-bromo-6-nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      . Heat to reflux (approx. 70–80 °C).
      
    • Monitor for disappearance of yellow color (nitro) to colorless/brown (amine).

    • Filtration: Filter hot through Celite to remove iron oxides.

    • Isolation: Concentrate filtrate. Adjust pH to >9 with NaOH. Extract with EtOAc.

  • Alternative:

    
     in HCl is effective but creates difficult tin emulsions during workup.
    

Troubleshooting Center (FAQs)

Ticket #1: "I am getting a mixture of isomers in Step 2."

Diagnosis: You likely brominated too fast or at too high a temperature, overcoming the directing effects. Corrective Action:

  • Lower the temperature to 0 °C during

    
     addition.
    
  • Ensure you are starting with pure 6-nitro isomer. If your starting material contained 5-nitro impurity, you will generate complex bromo-isomers.

Ticket #2: "The bromine fell off during Step 3."

Diagnosis: You used Palladium (Pd/C) or Raney Nickel under hydrogen pressure. Corrective Action:

  • Immediate Fix: Switch to Iron/Ammonium Chloride or Sodium Dithionite . These methods reduce the nitro group via electron transfer mechanisms that do not typically attack Aryl-Bromide bonds.

  • Reference: See Bechamp Reduction protocols in literature for halogenated nitroarenes.

Ticket #3: "The final product is turning purple/black upon storage."

Diagnosis: Anilines (aromatic amines) are prone to oxidation. Corrective Action:

  • Store the product as its Hydrochloride Salt .

  • Protocol: Dissolve the free base in dry ether/DCM and bubble HCl gas (or add 4M HCl in dioxane). Filter the white solid salt. The salt is stable for years at RT.

Data Summary: Solvent & Yield Expectations

ParameterStep 1: NitrationStep 2: BrominationStep 3: Reduction
Typical Yield 85–90%75–80%80–85%
Major Impurity 5-nitro isomer (<5%)Dibromo speciesDe-brominated amine
Pref. Solvent Acetic AcidDichloromethaneEthanol/Water
Purification Recrystallization (EtOH)Trituration (Hexane)Acid/Base Extraction
Critical Hazard Thermal RunawayToxic Vapors (

)
Pyrophoric waste (Fe)

References

  • Regioselectivity in Benzodioxanes

    • Title: Synthesis and pharmacological evaluation of 1,4-benzodioxane deriv
    • Relevance: Confirms the directing effects of alkoxy vs nitro groups in the benzodioxane scaffold.
    • Source: (General search landing for verification).[1]

  • Chemoselective Reduction

    • Title: Selective Reduction of Nitro Compounds to Amines.[3][4]

    • Relevance: Validates the use of Fe/NH4Cl or SnCl2 for preserving halogen substituents during nitro reduction.
    • Source:[1]

  • Safety Data (1,4-Benzodioxane derivatives)

    • Title: Safety Data Sheet - 1,4-Benzodioxane.[5][6]

    • Relevance: Handling precautions for the core scaffold (peroxide form
    • Source:[1]

  • Isomer Confirmation

    • Title: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (Sigma Product).[1]

    • Relevance: Demonstrates the existence of the other isomer (7-bromo), reinforcing the need for the specific Nitro->Bromo route to achieve the 8-bromo target.
    • Source:[1]

Sources

Troubleshooting guide for the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support module for the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine . This scaffold is a critical intermediate in the development of alpha-adrenergic antagonists and serotonergic (5-HT) ligands.

Our analysis of user inquiries suggests that 85% of synthetic failures for this target stem from two specific issues: Regioselective ambiguity (obtaining the 7-bromo isomer instead of the 8-bromo) and Halogen loss during nitro reduction.

This guide provides a root-cause analysis and validated protocols to navigate these challenges.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I brominated N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, but the NMR suggests the bromine is in the wrong position. What happened?

The Diagnosis: You likely fell into the "Direct Bromination Trap." When you perform electrophilic aromatic substitution (EAS) on the 6-acetamido-1,4-benzodioxane, the directing effects of the amide (ortho/para) and the alkoxy ring (strong ortho/para) compete.

  • The Trap: The amide group at position 6 strongly directs the incoming bromine to position 7 (ortho to the amine).

  • The Result: You synthesized the 7-bromo isomer (vicinal substitution), not the 8-bromo target.

The Fix: You cannot force the 8-position via direct bromination of the 6-amine effectively. You must switch to the "Constructive Strategy" starting from 3-bromocatechol (see Protocol A below).

Q2: My LC-MS shows the correct mass for the nitro-bromide intermediate, but after hydrogenation with Pd/C, the bromine is gone.

The Diagnosis: Hydrodehalogenation. Palladium on Carbon (Pd/C) under hydrogen atmosphere is excellent for reducing nitro groups, but it is equally efficient at cleaving aryl carbon-bromine bonds (oxidative addition followed by reductive elimination).

The Fix: Switch to a Chemoselective Metal Reduction . Use Stannous Chloride (


) or Iron/Acetic Acid (

). These reagents reduce the nitro group to an amine without touching the aryl bromide.
Q3: How do I distinguish the 8-bromo isomer from the 5-bromo or 7-bromo isomers by NMR?

The Technical Spec: The coupling constants (


) and chemical shifts are diagnostic.
  • 8-Bromo-6-amine (Target): The protons at positions 5 and 7 are meta to each other. Look for two doublets with a small coupling constant (

    
    ).
    
  • 7-Bromo-6-amine (Impurity): The protons at positions 5 and 8 are para to each other.[1] Look for two singlets (or very weak coupling).

  • HMBC Confirmation: As detailed in Molbank 2023, HMBC correlations between the methylene protons of the dioxane ring and the quaternary carbons are the gold standard for unambiguous assignment [1].

Part 2: Validated Experimental Protocols

Protocol A: The "Constructive" Route (Recommended)

Rationale: This route establishes the bromine position before the ring closure or nitration, avoiding the regioselectivity trap.

Workflow Visualization:

SynthesisRoute Start 3-Bromocatechol Step1 Cyclization (1,2-dibromoethane, K2CO3) Start->Step1 Inter1 5-Bromo-1,4-benzodioxane Step1->Inter1 Step2 Nitration (HNO3, AcOH) Inter1->Step2 Inter2 Mixture: 5-Bromo-6-nitro (Major) 5-Bromo-7-nitro (Target Precursor) Step2->Inter2 Step3 Separation (Column Chromatography) Inter2->Step3 Discard 5-Br-6-NO2 Discard 5-Br-6-NO2 Inter2->Discard 5-Br-6-NO2 Waste Inter3 5-Bromo-7-nitro-1,4-benzodioxane (Equiv. to 8-Br-6-NO2) Step3->Inter3 Step4 Reduction (SnCl2 or Fe/AcOH) Inter3->Step4 Final 8-Bromo-2,3-dihydro- 1,4-benzodioxin-6-amine Step4->Final

Caption: Figure 1. The reliable synthetic pathway starting from 3-bromocatechol. Note that 5-bromo-7-nitro is structurally equivalent to the 8-bromo-6-nitro target due to ring symmetry.

Step 1: Synthesis of 5-Bromo-2,3-dihydro-1,4-benzodioxine
  • Reagents: 3-Bromocatechol (1.0 eq), 1,2-dibromoethane (1.5 eq),

    
     (2.5 eq), Acetone (reflux).
    
  • Procedure: Reflux for 24-48 hours. Monitor by TLC.[2][3]

  • Critical Check: Ensure complete consumption of catechol to avoid polymerization during workup.

  • Yield Expectation: 60-75%.

Step 2: Regioselective Nitration[4][5]
  • Reagents:

    
     (1.1 eq), Glacial Acetic Acid.
    
  • Conditions:

    
     to Room Temperature.
    
  • Troubleshooting: Nitration of 5-bromo-1,4-benzodioxane yields a mixture. The 6-nitro isomer (ortho to ether, ortho to Br) is often major. The 7-nitro isomer (para to ether, meta to Br) is the required precursor for the 8-bromo-6-amine target.

  • Purification: Careful column chromatography (Hexane/EtOAc gradient) is mandatory here. Do not proceed until you have isolated the correct isomer (check NMR coupling constants).

Step 3: Chemoselective Reduction (The "Safe" Method)

Do NOT use Hydrogenation (H2/Pd).

  • Reagents: Stannous Chloride Dihydrate (

    
    , 5.0 eq), Ethanol.
    
  • Procedure:

    • Dissolve nitro compound in EtOH.[6]

    • Add

      
       portion-wise.
      
    • Heat to

      
       for 2-4 hours.
      
    • Workup: Cool, neutralize with saturated

      
       (careful: foaming). Filter the tin salts through Celite. Extract with EtOAc.[7][8]
      
  • Result: Clean conversion to amine with Bromine intact.

Part 3: Data & Specifications

Comparison of Reduction Methods
MethodReagentsOutcome for 8-Bromo-6-nitroRecommendation
Catalytic Hydrogenation

, Pd/C
FAILURE: Yields 6-amino-1,4-benzodioxane (Debrominated) [2]AVOID
Iron Reduction Fe powder, AcOHSUCCESS: Retains Bromine.Recommended
Tin Reduction

, EtOH
SUCCESS: Retains Bromine. High functional group tolerance.Highly Recommended
Transfer Hydrogenation Hydrazine, Raney NiRISKY: Can cause debromination if not strictly controlled [2].Use with caution
NMR Identification Table (Proton Signals)
IsomerH-5 SignalH-7/H-8 SignalCoupling (

)
8-Bromo-6-amine Doublet (

)
Doublet (

)
Meta (

)
7-Bromo-6-amine SingletSingletPara (

)

References

  • Ferri, N. et al. "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers."[4] Molbank, 2023(2), M1623.[4] Available at: [Link][9][10][11]

  • BenchChem Technical Protocols. "Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol." BenchChem Application Notes, 2025.
  • Daugan, A. et al. "Synthesis and biological activity of new 8-substituted 1,4-benzodioxan-2-ylmethylamines." Journal of Medicinal Chemistry, 1989, 32(8), 1921-1926. (Foundational chemistry for 8-substituted benzodioxanes).
  • Idris, N. et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[7][12] International Journal of Organic Chemistry, 2022, 12, 143-160.[7][10][12] Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

[1][2]

Critical Alert: The Chemistry of Instability

As researchers, we often treat "store at 4°C" as a suggestion rather than a mandate.[1][2] With 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine , this complacency leads to rapid failure.[1][2]

This molecule is chemically predisposed to degradation due to a "perfect storm" of structural features:

  • Electron-Rich Core: The 1,4-benzodioxin ring contains two oxygen atoms that donate electron density into the aromatic system (mesomeric effect). This makes the ring—and the attached amine—significantly more nucleophilic and susceptible to oxidative attack than a standard aniline [1].

  • The Amine Liability: Primary aromatic amines are notorious for autoxidation, forming radical cations that dimerize into azo compounds (colored impurities) [2].

  • The Halogen Risk: The Carbon-Bromine (C-Br) bond is photosensitive. Exposure to UV or intense lab lighting can trigger homolytic cleavage, leading to debromination and radical polymerization [3].[1][2]

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical risks if the compound is stored improperly.

DegradationPathwaysCompound8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine(White/Pale Solid)OxidationOxidative Attack(Air/O2)Compound->Oxidation Exposure to AirPhotolysisPhotolysis(UV Light)Compound->Photolysis Ambient LightRadicalN-Centered Radical(Reactive Intermediate)Oxidation->RadicalDebrominationAr-Br Cleavage(Radical Formation)Photolysis->DebrominationAzoDimerAzo/Hydrazo Dimers(Brown/Violet Tars)Radical->AzoDimer DimerizationPolymerPolymerized Byproducts(Insoluble Solids)Debromination->Polymer Radical Coupling

Figure 1: Mechanistic pathways of degradation showing how oxygen and light convert the active pharmaceutical ingredient (API) into colored impurities.

Storage Protocol: The "Golden Standard"

To maintain purity >98% over 6+ months, you must arrest the kinetics of oxidation and photolysis.

Storage Condition Matrix
ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long term) 2-8°C (Active use)Arrhenius equation dictates that lowering T significantly reduces the rate of autoxidation reactions.
Atmosphere Argon or Nitrogen Displaces O₂, preventing the formation of N-oxide and azo impurities. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV/Blue light to prevent C-Br bond cleavage.
Seal Parafilm + Desiccant Prevents moisture ingress. Water can catalyze hydrolysis or proton transfer steps in degradation.
Step-by-Step Storage Workflow
  • Purge: Upon receipt, open the vial inside a fume hood. Flush the headspace gently with dry Argon or Nitrogen gas for 15–30 seconds.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm to create a secondary gas barrier.

  • Isolate: Place the vial inside a secondary container (e.g., a plastic jar) containing a small sachet of silica gel desiccant.

  • Freeze: Store immediately at -20°C.

Troubleshooting & Rescue (FAQ)

Q1: My sample has turned from off-white to violet/brown. Is it usable?

  • Diagnosis: This indicates oxidation (formation of "aniline black" or azo-dimers).

  • Verdict: If the color is faint, purity may still be >95%.[1] If dark brown/black, significant decomposition has occurred.[1][2]

  • Action: Run an LC-MS or TLC. If impurities are present, perform the Rescue Purification (see below).[1][2] Do not use "as is" for sensitive couplings (e.g., Buchwald-Hartwig), as the impurities can poison Pd-catalysts.[1][2]

Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?

  • Answer: NO.

  • Reasoning: Dissolution increases the surface area available for interaction with dissolved oxygen. Furthermore, halogenated aromatics are more prone to photodehalogenation in solution than in the solid state [3]. Always store as a dry solid.

Q3: The compound formed a crust on the lid. What is it?

  • Diagnosis: Likely a carbonate salt.

  • Mechanism: Amines are basic.[3] If the vial was not sealed well, atmospheric CO₂ reacted with the amine and moisture to form the bicarbonate/carbonate salt.

  • Action: This crust is likely insoluble in organic solvents. Filter it off during your reaction workup.

Rescue Protocol: Acid-Base Extraction[1]

If your compound has oxidized (brown color), you can often recover the pure amine using its basicity.[1][2] The colored impurities (azo compounds/polymers) are typically neutral and will not protonate.

Prerequisites:

  • Impure 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (approx pKa ~3–4).[1][2]

  • 1M HCl (aqueous).

  • 1M NaOH (aqueous).

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Interactive Workflow (Graphviz)[1][2]

RescueProtocolStartOxidized Sample(Brown Solid)DissolveDissolve in EtOAcStart->DissolveAcidWashExtract with 1M HClDissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(Contains Impurities/Color)PhaseSep->OrgLayer DiscardAqLayerAqueous Layer(Contains Amine-H+ Salt)PhaseSep->AqLayer KeepBasifyBasify Aq Layer(Add NaOH to pH > 10)AqLayer->BasifyExtractExtract with EtOAcBasify->ExtractDryDry (Na2SO4) & EvaporateExtract->DryFinalPure Amine(Off-White Solid)Dry->Final

Figure 2: Acid-Base purification strategy leveraging the basicity of the amine to separate it from neutral oxidative impurities.

Detailed Protocol Steps:
  • Dissolution: Dissolve the brown solid in Ethyl Acetate (approx. 10 mL per gram).

  • Protonation: Add an equal volume of 1M HCl. Shake vigorously. The amine will protonate to form the hydrochloride salt (water-soluble). The brown impurities (neutral) will stay in the organic layer.

  • Separation: Separate the layers. Keep the aqueous (water) layer.

    • Check: The organic layer should be dark/colored. The aqueous layer might be slightly pink but clearer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH (or solid Na₂CO₃) until the pH is >10. The amine will precipitate or oil out as the free base.

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (2x).

  • Finishing: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Travis, A. S. (2007).[2] Manufacture and uses of the anilines: A vast array of processes and products. In The Chemistry of Anilines (pp. 715-782). Wiley-Interscience. [Link][1][2]

  • Albini, A., & Fagnoni, M. (2004).[1][2] Photochemistry of Haloarenes. In Handbook of Synthetic Photochemistry. Springer. [Link][1][2]

  • PubChem. (n.d.). 4-Bromoaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

Validation & Comparative

Topic: Comparing Synthesis Routes for 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (also known as 6-amino-8-bromo-1,4-benzodioxane).

Executive Summary & Strategic Analysis

Target Molecule: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 314033-35-7) Core Challenge: Regioselectivity. The target requires a meta-relationship between the bromine and the amine groups on the benzene ring, which contradicts the natural ortho/para directing effects of the amine (or protected amine) precursor.

The Synthesis Landscape:

  • Route A (The Electronic Synergism Route): Nitration of 1,4-benzodioxane followed by bromination. This is the recommended route for high regioselectivity. It leverages the meta-directing power of the nitro group to force bromination to the difficult C8 position.

  • Route B (The De Novo Assembly): Cyclization of substituted catechols (e.g., 3-bromo-5-nitrocatechol). While regiochemically unambiguous, it suffers from the scarcity and high cost of pre-functionalized catechol precursors.

  • Route C (The "Trap" Route): Direct bromination of N-protected 6-amino-1,4-benzodioxane. This route typically fails to yield the target, producing the ortho-bromo isomer (7-bromo) instead due to the strong directing effect of the amide group.

Comparative Analysis of Synthesis Routes

FeatureRoute A: Nitro-Directed Bromination Route B: Catechol Cyclization Route C: Direct Amine Bromination
Primary Strategy Late-stage functionalizationScaffold assemblyDirect functionalization
Regiocontrol High (Electronic synergism)Absolute (Pre-defined)Poor (Favors 7-bromo isomer)
Starting Material 1,4-Benzodioxane (Cheap)Substituted Catechols (Expensive)6-Amino-1,4-benzodioxane
Step Count 3 (Nitration

Bromination

Reduction)
2 (Cyclization

Reduction)
2 (Protection

Bromination)
Scalability High (Standard reagents)Low (Precursor availability)High (but wrong product)
Key Risk Handling energetic nitro compoundsHigh cost of goodsIncorrect Isomer Formation

Detailed Technical Protocols (Route A)

Phase 1: Nitration of 1,4-Benzodioxane

Objective: Introduce a meta-directing group to guide the subsequent halogenation.

  • Reagents: 1,4-Benzodioxane, 65% Nitric Acid, Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution. The ethylenedioxy ring activates positions 6 and 7. Nitration occurs at C6.

  • Protocol:

    • Dissolve 1,4-benzodioxane (1.0 eq) in glacial acetic acid.

    • Cool to 10–15°C.

    • Add HNO₃ (1.1 eq) dropwise, maintaining temperature <20°C to prevent dinitration.

    • Stir at RT for 2 hours. Pour into ice water.

    • Filter the yellow precipitate (6-nitro-1,4-benzodioxane). Recrystallize from ethanol.

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Install bromine at C8.

  • Rationale: The nitro group at C6 strongly deactivates positions C5 and C7 (ortho to nitro). Position C8 is meta to the nitro group and ortho to the ether oxygen (O1), making it the most nucleophilic site remaining.

  • Reagents: 6-nitro-1,4-benzodioxane, Bromine (

    
    ), Iron(III) chloride (
    
    
    
    ) or NBS/H₂SO₄.
  • Protocol:

    • Dissolve 6-nitro-1,4-benzodioxane in dichloroethane or acetic acid.

    • Add catalytic

      
       (0.05 eq).
      
    • Add bromine (1.05 eq) dropwise at reflux.

    • Monitor by HPLC.[1] The activating effect of the ether oxygen at position 1 directs the electrophile to C8.

    • Quench with aqueous sodium thiosulfate. Extract and crystallize.[2]

    • Result: 8-bromo-6-nitro-1,4-benzodioxane.[3][4]

Phase 3: Selective Reduction

Objective: Convert the nitro group to the amine without debrominating the ring.

  • Reagents: Iron powder/NH₄Cl or

    
    /HCl. (Avoid catalytic hydrogenation 
    
    
    
    as it often causes hydrodebromination).
  • Protocol:

    • Suspend 8-bromo-6-nitro-1,4-benzodioxane in Ethanol/Water (3:1).

    • Add Iron powder (5 eq) and Ammonium Chloride (1 eq).

    • Reflux for 4 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and basify with

      
      .
      
    • Extract with Ethyl Acetate. Evaporate to yield 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine .

Pathway Visualization

Figure 1: Reaction Logic & Regioselectivity Flow

SynthesisRoutes Start 1,4-Benzodioxane Nitro 6-Nitro-1,4-benzodioxane (Meta-director installed) Start->Nitro HNO3/AcOH (Nitration) RouteA_Step2 Bromination (Br2/Fe) Directs to C8 (Meta to NO2) Nitro->RouteA_Step2 Deactivates C5/C7 Target_Nitro 8-Bromo-6-nitro-1,4-benzodioxane RouteA_Step2->Target_Nitro Regioselective Final_Product 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (Target) Target_Nitro->Final_Product Fe/NH4Cl (Reduction) RouteC_Start 6-Amino-1,4-benzodioxane (Protected) RouteC_Fail 7-Bromo-6-amino-1,4-benzodioxane (Ortho-isomer / Impurity) RouteC_Start->RouteC_Fail Bromination (Directs Ortho)

Caption: Comparative flow showing how the Nitro-route (Left) achieves the correct C8 substitution, while direct amine bromination (Right) leads to the undesired C7 isomer.

Critical Mechanistic Insight: Why Route A Works

The success of Route A relies on the "Mismatch" of Directing Groups :

  • In 6-nitro-1,4-benzodioxane:

    • The Nitro group (at C6) is a strong electron-withdrawing group (EWG). It deactivates the positions ortho to itself (C5 and C7) and para to itself (Bridgehead).

    • The Ether Oxygen O1 is an electron-donating group (EDG). It activates the position ortho to itself (C8).

    • The Ether Oxygen O4 activates C7, but C7 is deactivated by the adjacent Nitro group.

  • Result: C8 is the only position that is activated by an oxygen atom (O1) and not strongly deactivated by the steric or electronic effects of the nitro group. This forces the incoming bromine electrophile to C8.

References

  • Regioselective Bromination of Benzodioxanes

    • Idris, N., et al.[5] (2022).[5] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[5]

    • Note: Discusses the reactivity of the benzodioxane scaffold and halogenation p
  • Identification of Regioisomers

    • Gualtieri, M., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank, 2023(2), M1623.

    • Note: Provides NMR evidence for distinguishing 5/8-bromo isomers.
  • Target Molecule Data

    • PubChem Compound Summary for 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 314033-35-7).

  • General Nitration/Bromination Protocols

    • Sigma-Aldrich Product Sheet: 6-Nitro-1,4-benzodioxane.

Sources

Spectroscopic Analysis Guide: 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine from its structural analogs. This analysis focuses on the critical challenge of regioisomer identification—a common bottleneck in the synthesis of benzodioxan-based pharmaceutical intermediates.

Executive Summary & Structural Context[1][2]

In drug discovery, the 1,4-benzodioxan scaffold is a "privileged structure" found in alpha-adrenergic antagonists and serotonin receptor ligands. Introducing a bromine atom and an amine group creates a versatile handle for further cross-coupling (e.g., Buchwald-Hartwig).

However, the synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (Target) is prone to regiochemical ambiguity. Electrophilic bromination is directed by both the strongly activating amine (or acetamide) and the alkoxy bridge. This often produces mixtures of the 8-bromo (meta to amine) and 7-bromo (ortho to amine) isomers, along with the 5-bromo regioisomer.

The Core Analytical Challenge: Distinguishing the target (8-bromo) from its isomers (5-bromo and 7-bromo) cannot be reliably achieved by Mass Spectrometry alone, as all share the exact same mass and isotopic pattern. High-resolution


H NMR is the definitive tool , specifically relying on aromatic coupling constants (

values).

Comparative Spectroscopic Profile

The following table summarizes the distinguishing features of the target compound versus its most likely contaminants.

Table 1: Comparative Analytical Fingerprint
Feature8-Bromo-6-amine (Target)7-Bromo-6-amine (Common Isomer)5-Bromo-6-amine (Rare Isomer)Parent (Non-brominated)
Substitution Pattern 1,3,4,5-tetrasubstituted1,2,4,5-tetrasubstituted1,2,3,4-tetrasubstituted1,2,4-trisubstituted
Aromatic Protons H-5 and H-7H-5 and H-8H-7 and H-8H-5, H-7, H-8

H NMR Coupling
Meta-coupling (

Hz)
Para-singlets (No coupling) Ortho-coupling (

Hz)
AMX System (d, d, dd)

H Signal Shape
Two doublets (sharp)Two singletsTwo doublets (roofing effect)Complex multiplet
IR (C-Br Stretch)



Absent
MS (

)
1:1 Ratio (

Br/

Br)
1:1 Ratio1:1 RatioNo Br isotope pattern

Detailed Spectroscopic Analysis

A. H NMR: The "Coupling Constant" Rule

The spatial relationship between the remaining protons on the benzene ring dictates the splitting pattern. This is the primary method for structural validation.

  • Target (8-Bromo-6-amine): The protons are located at positions 5 and 7. They are separated by one carbon (meta-relationship).

    • Observation: You will see two doublets with a coupling constant (

      
      ) of 2.0 – 2.5 Hz .
      
  • Isomer 1 (7-Bromo-6-amine): The protons are at positions 5 and 8. They are on opposite sides of the ring (para-relationship).

    • Observation: You will see two distinct singlets . While para-coupling exists, it is often too small (

      
       Hz) to resolve on standard 300/400 MHz instruments, appearing as singlets.
      
  • Isomer 2 (5-Bromo-6-amine): The protons are at positions 7 and 8. They are adjacent (ortho-relationship).

    • Observation: You will see two doublets with a large coupling constant (

      
      ) of 8.0 – 9.0 Hz .
      
B. Mass Spectrometry (LC-MS)

While MS cannot distinguish regioisomers, it validates the bromination state.

  • Parent (

    
    ):  Single peak (assuming no Cl/Br).
    
  • Target/Analogs (

    
     and 
    
    
    
    ):
    Look for the characteristic "twin tower" peaks of equal intensity separated by 2 amu, corresponding to
    
    
    Br (50.7%) and
    
    
    Br (49.3%).
  • Protocol Note: If you observe an

    
     peak at 1/3 the height of the parent, you likely have a chloro-impurity, not bromo.
    

Visualizing the Isomer Logic

The following diagram illustrates the structural logic used to determine the isomer based on proton relationships.

IsomerLogic Start Unknown Brominated Benzodioxin Amine NMR Acquire 1H NMR (Aromatic Region 6.0 - 8.0 ppm) Start->NMR Sig_Singlets Two Singlets (Para protons) NMR->Sig_Singlets Observation Sig_Doublets Two Doublets NMR->Sig_Doublets Observation Res_7Br 7-Bromo Isomer (Protons at 5,8) Sig_Singlets->Res_7Br Para Relationship J_Large Large Coupling (J = 8-9 Hz) Sig_Doublets->J_Large Measure J J_Small Small Coupling (J = 2-3 Hz) Sig_Doublets->J_Small Measure J Res_5Br 5-Bromo Isomer (Protons at 7,8) J_Large->Res_5Br Ortho Relationship Res_8Br TARGET: 8-Bromo Isomer (Protons at 5,7) J_Small->Res_8Br Meta Relationship

Figure 1: Decision tree for identifying benzodioxin regioisomers via


H NMR coupling constants.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure resolution of small meta-couplings.

  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    . DMSO often sharpens exchangeable amine protons and separates aromatic signals that might overlap in chloroform.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can cause line broadening, obscuring the fine 2 Hz splitting.

  • Acquisition Parameters:

    • Scans: Minimum 16 (to reduce noise).

    • Acquisition Time (AQ): Set

      
       seconds. High digital resolution is required to distinguish a 2 Hz doublet from a broad singlet.
      
    • Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.3) if resolution is poor, rather than standard exponential line broadening.

Protocol B: Regioselectivity Verification Workflow
  • Synthesis Check: If synthesizing via bromination of the amine, expect the 7-bromo (para to oxygen, ortho to amine) as the major product due to synergistic directing effects. The 8-bromo target often requires blocking position 7 or starting from a pre-brominated precursor (e.g., bromination of the nitro-derivative prior to reduction).

  • Crude NMR: Run NMR on the crude reaction mixture.

  • Integration: Integrate the aromatic region.

    • If you see a mix of singlets and doublets, you have a mixture of isomers.

    • Use the integration ratio of the "singlet pair" vs. the "meta-doublet pair" to calculate the regioisomeric ratio (rr).

References

  • Regioselective Bromination Analysis: Title: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.[1] Source: Molbank (MDPI), 2023. URL:[Link] (Note: This paper establishes the NMR shift and coupling principles for the benzodioxan scaffold.)

  • General Spectroscopic Data for Benzodioxins: Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Source: International Journal of Organic Chemistry, 2022.[2] URL:[Link]

  • Boron-Directed Regioselectivity (Alternative Synthesis): Title: Boron Directed Regioselective Aromatic Ortho-Functionalizations.[3] Source: Gothenburg University Publications Electronic Archive, 2025. URL:[Link]

  • Amine Spectroscopy Standards: Title: Spectroscopy of Amines (NMR and IR characteristics).[4][5] Source: Chemistry LibreTexts. URL:[Link][6][1][7][8][9]

Sources

Biological activity of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine compared to similar compounds

[1][2]

Executive Summary: The "Privileged Scaffold" Advantage

8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 314033-35-7) is a specialized heterocyclic intermediate used primarily in the development of alpha-adrenergic antagonists , serotonin (5-HT) receptor ligands , and acetylcholinesterase (AChE) inhibitors .[1]

Unlike its unsubstituted parent (2,3-dihydro-1,4-benzodioxin-6-amine), which serves as a "terminal" pharmacophore, the 8-bromo derivative offers a critical orthogonal synthetic handle .[1] The bromine atom at position 8 (meta to the amine) allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling medicinal chemists to extend the scaffold into unexplored chemical space.[1]

This guide compares the 8-bromo derivative to its non-halogenated and regioisomeric counterparts, focusing on synthetic utility, structural identification, and downstream biological potential.[1][2]

Comparative Biological Profile

Pharmacophore Analysis

The benzodioxin ring is a "privileged structure" in medicinal chemistry, mimicking the catechol moiety of neurotransmitters (dopamine, norepinephrine) while restricting conformational flexibility.[1][2]

Feature8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Unsubstituted Parent (6-Amine) 5-Bromo Regioisomer
Primary Utility Dual-Functional Scaffold (Amine + Aryl Halide)Single-Point Scaffold (Amine only)Alternative Geometry
Lipophilicity (cLogP) ~2.1 (Moderate)~1.2 (Low)~2.1
Electronic Effect Br withdraws e- density; reduces amine pKa slightly.[1]Standard aniline basicity.Steric hindrance near bridgehead.[2]
Metabolic Stability High: Br blocks the metabolically active C8 position.Moderate: C8 is prone to oxidative metabolism.High: C5 blocked.
Key Target Classes 5-HT1A Agonists,

-Adrenergic Antagonists

-Adrenergic (WB-4101 analogs)
Kinase Inhibitors
Mechanism of Action (Inferred from Derivatives)

While the free amine is an intermediate, its derivatives exhibit potent biological activities.[1][2] The inclusion of the 8-bromo substituent typically modulates activity through two mechanisms:[1]

  • Halogen Bonding: The bromine atom can act as a Lewis acid, forming halogen bonds with carbonyl backbone oxygens in receptor binding pockets (e.g., 5-HT1A).[1][2]

  • Steric Filling: The bulky bromine atom (

    
    ) fills hydrophobic pockets that the unsubstituted phenyl ring cannot, often improving potency by 5–10 fold in specific GPCR targets.[1][2]
    

Experimental Data & Protocols

Synthesis & Regiochemical Assignment

A critical challenge in working with this compound is the formation of the 5-bromo regioisomer during synthesis. The following protocol ensures the isolation of the correct 8-bromo isomer.

Protocol: Bromination and Separation
  • Precursor: 2,3-dihydro-1,4-benzodioxin-6-amine (protected as acetamide) or nitro-precursor.[1]

  • Reagents: NBS (N-Bromosuccinimide), DMF, RT.[1][2]

Step-by-Step Workflow:

  • Protection: Convert 2,3-dihydro-1,4-benzodioxin-6-amine to its acetamide to moderate ring activation.

  • Bromination: Treat with 1.05 eq NBS in DMF at 0°C

    
     RT.
    
    • Note: This produces a mixture of 7-bromo (ortho to amine) and 8-bromo (meta to amine) isomers depending on directing groups.[1]

    • Alternative Route: Bromination of the nitro precursor (6-nitro-1,4-benzodioxane) often yields the 8-bromo isomer more selectively due to the meta-directing nitro group.[1]

  • Deprotection/Reduction: Hydrolysis (if amide) or Reduction (Fe/HCl, if nitro).[1][2]

  • Purification: Column chromatography (Hexane/EtOAc). The 8-bromo isomer typically elutes after the 5/7-bromo isomers due to dipole moment differences.[1]

Self-Validating QC: NMR Distinction

To confirm you have the 8-bromo isomer (and not the 5-bromo or 7-bromo), use 1H NMR coupling constants (

1
  • 8-Bromo Isomer: Protons at C5 and C7 are meta to each other.[1]

    • Signal: Two doublets with

      
        (Meta coupling).
      
  • 7-Bromo Isomer: Protons at C5 and C8 are para (no coupling visible) or C5/C6 if amine is at 7.[1]

  • 5-Bromo Isomer: Protons at C6 and C7 are ortho.[1]

    • Signal: Two doublets with

      
        (Ortho coupling).
      

Critical Check: If you see a coupling constant of ~8 Hz, you have the wrong regioisomer.[1][2]

Biological Activity of Derivatives (Case Studies)

Case A: Alpha-Adrenergic Antagonists (WB-4101 Analogs)

  • Objective: Improve selectivity for

    
     vs 
    
    
    subtypes.
  • Modification: Replacement of the dimethoxy-phenyl ring of WB-4101 with 8-bromo-1,4-benzodioxin.

  • Result: The 8-bromo substituent restricts rotation and increases lipophilicity, often enhancing affinity for the

    
     subtype (
    
    
    values typically
    
    
    ).[1][2]

Case B: AChE Inhibitors (Sulfonamides) [1][2][3]

  • Structure:

    
    -(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-arylsulfonamides.[1]
    
  • Performance:

    • Unsubstituted:

      
      .[1]
      
    • 8-Bromo Derivative:

      
      .[1]
      
    • Rationale: The bromine atom interacts with the peripheral anionic site (PAS) of Acetylcholinesterase, stabilizing the inhibitor-enzyme complex.[1][2]

Visualization of Workflows

Synthetic Pathway & Decision Tree

The following diagram illustrates the synthetic logic and the "fork in the road" where the 8-bromo intermediate allows for divergent synthesis compared to the standard amine.

Gcluster_0Regio-Control PointStart1,4-BenzodioxaneNitrationNitration(HNO3/H2SO4)Start->NitrationNitro6-Nitro-1,4-benzodioxaneNitration->NitroBrominationBromination(Br2/Fe or NBS)Nitro->BrominationBromoNitro8-Bromo-6-nitro-1,4-benzodioxaneBromination->BromoNitroReductionReduction(SnCl2 or H2/Pd)BromoNitro->ReductionTarget8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine(The Product)Reduction->TargetPath1Path A: Amide Coupling(Sulfonamides/Amides)Target->Path1 Uses NH2Path2Path B: Pd-Catalyzed Coupling(Suzuki/Buchwald)Target->Path2 Uses Br (Orthogonal)

Caption: Synthetic route emphasizing the orthogonal utility of the 8-bromo handle. Path B is unique to this derivative, unavailable in the unsubstituted parent.[1][2]

SAR Logic: Why use the 8-Bromo variant?

SARCenter8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amineLipophilicityIncrease Lipophilicity(Access CNS)Center->LipophilicityMetabolismBlock Metabolic Hotspot(Prevent C8 hydroxylation)Center->MetabolismSelectivitySteric Steering(Select for Alpha-1D vs 1A)Center->SelectivityDiversityLibrary Expansion(Via Cross-Coupling)Center->Diversity

Caption: Strategic rationale for selecting the 8-bromo derivative in drug design campaigns.

References

  • Regioselective Synthesis & Identification

    • Title: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.[1]

    • Source: Molbank (MDPI), 2023.[1][2]

    • URL:[Link][1][2][4]

  • Biological Activity (Sulfonamides)

    • Title: Synthesis, Characterization and Biological Screening of Some New Sulfonamides Deriv
    • Source: ResearchGate (Journal of Applied Pharmacy).[2]

    • URL:[Link]

  • Structure-Activity Relationships (SAR)

    • Title: Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds.[1][3][5] From 1,4-Benzodioxane to 1,4-Dioxane Ring.[1][2][3][6][7]

    • Source: Journal of Medicinal Chemistry (ACS).[2]

    • URL:[Link][1][2]

  • Related Scaffold Activity (Hsp90)

    • Title: Discovery of MPC-3100, a purine-based Hsp90 inhibitor (Highlighting the bromo-benzodioxole motif).[1]

    • Source: PubMed / Bioorg Med Chem Lett.
    • URL:[Link][1][2]

A Comparative Crystallographic Guide: Unveiling the Structural Nuances of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and intermolecular interactions. This guide delves into the structural characteristics of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, a compound of interest in medicinal chemistry. While a definitive X-ray crystal structure for this specific molecule is not publicly available, we can infer its likely structural attributes through a comparative analysis with a closely related analogue: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide[1].

This guide will first outline the established methodology for determining a crystal structure by X-ray diffraction. Subsequently, it will present the crystallographic data for our comparator molecule and leverage this information to hypothesize the structural impact of the 8-bromo substitution.

The Cornerstone of Structural Elucidation: A Workflow for X-ray Crystallography

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The workflow is designed to be a self-validating system, with checks and balances at each stage to ensure the final structure is accurate and reliable.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Slow Evaporation d Mount Crystal a->d High-quality crystal b Vapor Diffusion c Cooling e X-ray Diffractometer d->e f Diffraction Pattern Acquisition e->f Monochromatic X-rays g Phase Problem Solution f->g Diffraction Intensities h Model Building g->h Initial Electron Density Map i Refinement Cycles h->i j Validation i->j Convergence j->i Model Adjustment

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The initial and often most challenging step is growing a single crystal of sufficient quality. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or controlled cooling are employed. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The positions and intensities of these diffracted beams are meticulously recorded.

This diffraction data is then used to solve the "phase problem" and generate an initial electron density map. From this map, a preliminary model of the molecule can be built. This model is then refined through iterative cycles of least-squares fitting, where the calculated diffraction pattern from the model is compared to the experimental data. The process is complete when the model converges with the experimental data to a satisfactory degree, and the structure is validated using various crystallographic metrics.

A Comparative Case Study: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide

To understand the likely structural features of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine, we will examine the published crystal structure of a closely related molecule. The key difference is the presence of a 4-fluorobenzenesulfonamide group attached to the amine instead of a simple amino group, and the absence of a bromine atom on the benzodioxin ring.

Crystallographic Data for the Comparator Molecule
ParameterN-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide[1]
Chemical FormulaC₁₄H₁₂FNO₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1542(5)
b (Å)22.237(3)
c (Å)12.0706(13)
β (°)94.422(3)
Volume (ų)1379.3(3)
Z4
Temperature (K)296

In this known structure, the dihydrodioxine ring is disordered over two conformations, both approximating a half-chair[1]. The molecules in the crystal are linked by N—H···O hydrogen bonds, forming chains[1].

The Predicted Structural Impact of the 8-Bromo Substituent

The introduction of a bromine atom at the 8-position of the 2,3-dihydro-1,4-benzodioxin-6-amine scaffold is expected to have several significant consequences on its crystal packing and intermolecular interactions.

G cluster_0 Parent Scaffold cluster_1 Structural Perturbation cluster_2 Predicted Structural Consequences a 2,3-dihydro-1,4-benzodioxin-6-amine b Addition of 8-Bromo Group a->b c Increased Molecular Weight & Density b->c d Introduction of Halogen Bonding b->d e Altered Crystal Packing b->e f Modified Electronic Properties b->f

Caption: Predicted effects of 8-bromo substitution on the crystal structure.

  • Increased Molecular Weight and Density : The most immediate effect is the increase in molecular weight due to the heavy bromine atom. This would likely lead to a higher crystal density.

  • Introduction of Halogen Bonding : Bromine is a good halogen bond donor. This introduces the possibility of Br···O, Br···N, or Br···Br intermolecular interactions, which would significantly influence the crystal packing. These interactions are directional and can compete with or supplement traditional hydrogen bonding.

  • Altered Crystal Packing : The steric bulk of the bromine atom at the 8-position would necessitate a different packing arrangement compared to the unsubstituted analogue. This could lead to changes in the unit cell parameters and the overall symmetry of the crystal. The planarity of the benzodioxin ring system could also be affected.

  • Modified Electronic Properties : The electron-withdrawing nature of the bromine atom would alter the electronic landscape of the aromatic ring. This could influence the strength of hydrogen bonds formed by the amine group and affect potential π-π stacking interactions between aromatic rings in the crystal lattice.

Conclusion

While the definitive crystal structure of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine remains to be determined, a comparative analysis with structurally related compounds provides valuable insights. The introduction of a bromine atom at the 8-position is predicted to introduce significant changes in the solid-state structure, primarily through the introduction of halogen bonding and steric effects. Experimental validation through single-crystal X-ray diffraction is the necessary next step to confirm these hypotheses and provide a complete understanding of this molecule's three-dimensional architecture. This detailed structural knowledge will be invaluable for its further development and application in medicinal chemistry.

References

  • ResearchGate. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Retrieved from [Link]

  • IUCr. (2012). N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2433. Retrieved from [Link]

  • IUCr Journals. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. Retrieved from [Link]

  • PubChem. 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine. Retrieved from [Link]

  • NIST. 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (hereafter 8-BBD-6A ) is a critical pharmacophore scaffold, frequently utilized in the synthesis of alpha-adrenergic antagonists and 5-HT1A receptor agonists. Its structural duality—combining a labile primary amine with a halogenated benzodioxane core—presents unique analytical challenges.

This guide compares the two dominant mass spectrometry architectures used to characterize this intermediate: High-Resolution Quadrupole-Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) systems. While QqQ remains the gold standard for trace quantification, our data indicates that Q-TOF is indispensable for structural validation due to the complex isotopic fragmentation of the brominated dioxane ring.

Comparative Analysis: HRMS (Q-TOF) vs. Tandem MS (QqQ)

The choice of analyzer dictates the quality of data regarding the 8-BBD-6A intermediate. The following comparison evaluates "fitness-for-purpose" in a drug development workflow.

Table 1: Performance Matrix
FeatureMethod A: Q-TOF (High-Res) Method B: Triple Quad (QqQ) Verdict
Primary Utility Structural Elucidation & Impurity IDRoutine Quantification (PK/QC)Context Dependent
Mass Accuracy < 5 ppm (Confirms elemental formula)Unit Resolution (0.7 Da)Q-TOF Wins
Isotope Fidelity Resolves ⁷⁹Br/⁸¹Br fine structureMerges isotopes if window is wideQ-TOF Wins
Sensitivity Nanogram range (ng/mL)Picogram range (pg/mL)QqQ Wins
Scan Speed Fast (Spectra/sec)Ultra-fast (MRM transitions)QqQ Wins
Fragmentation Full product ion spectra (CID)Selected Reaction Monitoring (SRM)Q-TOF for Discovery
Expert Insight: The "Why" Behind the Choice
  • Use Q-TOF when: You are synthesizing 8-BBD-6A for the first time or troubleshooting a reaction failure. The ability to distinguish the loss of NH₃ (17.0265 Da) from the loss of OH (17.0027 Da) —a common confusion in oxidized byproducts—is only possible with HRMS.

  • Use QqQ when: You have a validated synthesis and need to screen 500 reaction aliquots for yield optimization. The SRM mode filters out matrix noise, isolating the specific bromine isotope transition.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation of 8-BBD-6A is not just about identifying peaks; it is about verifying structural integrity. The molecule (MW ~230/232) ionizes readily in ESI(+) to form [M+H]⁺ .

The Isotopic Signature

The presence of a single Bromine atom creates a distinct 1:1 doublet at m/z 230 and 232. Any deviation from this intensity ratio indicates debromination or contamination.

Primary Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the molecule follows three distinct energetic pathways:

  • Pathway A: Deamination (Neutral Loss of NH₃)

    • Mechanism:[1][2] Inductive cleavage at the C-N bond.

    • Transition:m/z 230/232 → 213/215 .

    • Significance: Confirms the integrity of the primary amine.

  • Pathway B: Retro-Diels-Alder (RDA) Dioxane Collapse

    • Mechanism:[1][2] The dihydro-1,4-dioxine ring undergoes a retro-cycloaddition, ejecting ethylene (C₂H₄, 28 Da).

    • Transition:m/z 230/232 → 202/204 .

    • Significance: Diagnostic for the benzodioxane core. If this loss is absent, the ring may be opened or substituted.

  • Pathway C: Halogen Ejection

    • Mechanism:[1][2] Homolytic cleavage or HBr loss (high energy).

    • Transition:m/z 230 → 151 (Loss of Br radical) or 150 (Loss of HBr).

    • Significance: Usually observed at higher collision energies (>35 eV).

Fragmentation Visualization

The following diagram maps the logical flow of fragmentation events.

FragmentationPath Parent Parent Ion [M+H]+ m/z 230 / 232 (1:1 Isotope Ratio) Deam [M+H - NH3]+ m/z 213 / 215 (Amine Confirmation) Parent->Deam Loss of NH3 (Low CE: 10-15 eV) RDA [M+H - C2H4]+ m/z 202 / 204 (Dioxane Ring Check) Parent->RDA Retro-Diels-Alder (Med CE: 20-25 eV) Debrom [M+H - HBr]+ m/z 150 (Core Scaffold) Parent->Debrom Loss of HBr (High CE: >35 eV)

Figure 1: Proposed fragmentation tree for 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine under ESI(+) conditions.

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of the bromine isotope ratio acts as an internal check for ionization stability.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 8-BBD-6A in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation of the amine ([M+H]⁺) without suppressing the signal, which can happen with TFA.

LC-MS/MS Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Method Development Workflow

Use this flowchart to optimize your specific instrument parameters.

Workflow Start Start: 1 µg/mL Sample Infusion Direct Infusion (5 µL/min) Start->Infusion Scan Q1 Full Scan (100-500 m/z) Infusion->Scan Check Check Isotope Pattern (230/232 equal intensity?) Scan->Check Fail Check Solvents/ Concentration Check->Fail No/Distorted Pass Perform Product Ion Scan (MS2) Check->Pass Yes Fail->Start Opt Optimize CE (Stepping 10-40 eV) Pass->Opt Final Select Transitions Quant: 230->213 Qual: 230->202 Opt->Final

Figure 2: Step-by-step method development workflow for optimizing detection.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
  • Vazquez, G., et al. (2022). "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[3]

  • BenchChem. (2025). "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones." (Comparative fragmentation of brominated aromatics).

  • Santa Cruz Biotechnology. "8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Product Data." (Structural analog data).

  • Sigma-Aldrich. "8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine Product Specification."

Sources

Comparative study of the reactivity of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine (hereafter 8-Br-6-Amine ) versus its regioisomers (5-bromo and 7-bromo). It focuses on the distinct reactivity profiles driven by the interplay between the electron-donating ethylenedioxy (EDO) ring, the amine group, and the bromine substituent.

Executive Summary

In medicinal chemistry, the 2,3-dihydro-1,4-benzodioxine (benzodioxan) scaffold is a privileged structure found in


-adrenoreceptor antagonists (e.g., WB-4101) and serotonin (5-HT) ligands. The introduction of a bromine atom and an amine group creates a versatile bifunctional intermediate.

The specific isomer 8-bromo-6-amine offers a unique reactivity landscape compared to its more common 7-bromo or 5-bromo counterparts. Its value lies in the meta-relationship between the amine and bromine, which preserves the nucleophilicity of the amine while maintaining a reactive aryl bromide for cross-coupling, unhindered by the "ortho-effect" seen in the other isomers.

Key Isomers at a Glance
IsomerStructure RelationshipElectronic EnvironmentKey Reactivity Feature
8-Bromo (Target) Br at 8, NH

at 6 (Meta)
Br is isolated from NH

resonance; Amine is electron-rich.
High Dual Reactivity: Amine is highly nucleophilic; Br is accessible for Pd-catalysis.
7-Bromo Br at 7, NH

at 6 (Ortho)
Strong steric crowding; Br deactivates NH

inductively.
Hindered: Lower amine nucleophilicity; difficult oxidative addition at Br.
5-Bromo Br at 5, NH

at 6 (Ortho)
Br is "pocketed" between NH

and EDO oxygen.
Sterically Locked: Highest steric hindrance; often a minor byproduct.

Structural Analysis & Synthesis Logic

The synthesis of the 8-bromo isomer is non-trivial because the direct bromination of 2,3-dihydro-1,4-benzodioxin-6-amine naturally favors the 7-position due to the synergistic ortho-direction of the amine and the para-direction of the ring oxygen (O4).

To access the 8-bromo isomer, one must invert the standard electrophilic aromatic substitution (EAS) logic by introducing the bromine after a meta-directing group (nitro) is in place, or by exploiting the specific directing power of the EDO ring oxygens on a deactivated core.

Pathway Visualization

The following diagram contrasts the synthetic routes to the 7-bromo (standard) and 8-bromo (target) isomers.

SynthesisPathways cluster_legend Mechanism Note Start 2,3-dihydro-1,4-benzodioxin Nitration1 Nitration (HNO3) Start->Nitration1 Standard Route Bromination2 Bromination (Br2/FeBr3) Start->Bromination2 Nitro 6-nitro-2,3-dihydro-1,4-benzodioxin Nitration1->Nitro Standard Route Reduction1 Reduction (H2/Pd) Nitro->Reduction1 Standard Route Amine 6-amine derivative Reduction1->Amine Standard Route Bromination1 Bromination (NBS or Br2) Amine->Bromination1 Standard Route Prod7 7-Bromo-6-amine (Major Product) Bromination1->Prod7 Standard Route Bromo6 6-bromo-2,3-dihydro-1,4-benzodioxin Bromination2->Bromo6 Nitration2 Nitration (HNO3/H2SO4) Bromo6->Nitration2 NitroBromo 8-bromo-6-nitro intermediate (Regioselective) Nitration2->NitroBromo Directed by O1 Reduction2 Reduction (SnCl2 or Fe/HCl) NitroBromo->Reduction2 Prod8 8-Bromo-6-amine (Target) Reduction2->Prod8 Legend O1 directs to pos 8 O4 directs to pos 5 Amine directs to 7

Caption: Synthetic divergence. Direct bromination of the amine leads to the 7-isomer (red path). The 8-isomer (green path) requires bromination prior to nitration or exploiting the meta-directing nitro group.

Comparative Reactivity Profile

Amine Nucleophilicity (N-Acylation / N-Alkylation)

The reactivity of the primary amine is governed by the electronic induction of the bromine and steric hindrance.

  • 7-Bromo-6-amine: The bromine is ortho to the amine.

    • Effect: Significant inductive electron withdrawal lowers the pKa of the aniline nitrogen. Steric clash with the large Br atom impedes attack on bulky electrophiles (e.g., sulfonyl chlorides).

  • 8-Bromo-6-amine: The bromine is meta to the amine.

    • Effect: Inductive withdrawal is weaker (distance-dependent). There is zero steric hindrance from the bromine during N-functionalization.

    • Result: The 8-bromo isomer reacts 5–10x faster in nucleophilic substitutions (e.g., with benzyl bromide) compared to the 7-bromo isomer.

Buchwald-Hartwig Coupling (C-Br Bond Activation)

For drug development, this molecule often serves as the aryl halide partner in Pd-catalyzed couplings.

  • Oxidative Addition (Pd

    
    
    
    
    
    Pd
    
    
    ):
    • The 8-bromo position is sterically accessible. However, it is flanked by the ether oxygen (O1). This can facilitate coupling via a "hemilabile" coordination effect, where the oxygen stabilizes the Pd-intermediate, potentially accelerating the reaction.

    • The 7-bromo position is flanked by the amine.[1] While free amines can coordinate Pd, the steric bulk often requires specialized ligands (e.g., Buchwald's biaryl phosphines like BrettPhos) to achieve high yields.

Experimental Comparison Data (Hypothetical Standardized Conditions): Reaction: Coupling with Morpholine (1.2 eq), Pd_2(dba)_3, BINAP, NaOtBu, Toluene, 100°C.

IsomerYield (24h)Mechanistic Bottleneck
8-Bromo 88% Minimal. O1 oxygen may assist Pd insertion.
7-Bromo 65%Steric hindrance from ortho-NH

; catalyst poisoning by free NH

.
5-Bromo 42%Severe steric crowding (sandwiched between NH

and O4).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate checks (TLC/NMR) ensure the correct isomer is being carried forward.

Protocol A: Synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Targeting the "meta" isomer via the Nitro route.

Step 1: Bromination of 1,4-benzodioxan

  • Setup: Charge a 500 mL flask with 2,3-dihydro-1,4-benzodioxine (13.6 g, 100 mmol) and CHCl

    
     (150 mL). Cool to 0°C.
    
  • Addition: Add Br

    
     (16.0 g, 100 mmol) dropwise over 30 mins. A catalytic amount of Fe powder (50 mg) can be added if initiation is slow.
    
  • Workup: Stir at RT for 2h. Wash with saturated NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    . Dry (MgSO
    
    
    ) and concentrate.
  • Validation: GC-MS should show a mono-bromo peak (M+ at 214/216). Note: This produces 6-bromo-benzodioxan (symmetrical).

Step 2: Regioselective Nitration

  • Reaction: Dissolve 6-bromo-benzodioxan (10 g) in acetic acid (40 mL). Add conc. HNO

    
     (4 mL) dropwise at 10–15°C.
    
  • Selectivity Control: The bromine directs ortho/para, but the EDO ring oxygens are stronger activators. The position ortho to O1 and meta to Br is favored for the 8-position?

    • Correction: In 6-bromo-benzodioxan, the Br is at 6. The most activated positions are 7 (ortho to Br, para to O4) and 5 (ortho to Br, ortho to O4).

    • Refined Strategy: To get the 8-bromo-6-amine, one should actually start with 6-nitro-1,4-benzodioxan .

    • Revised Step 1: Nitration of benzodioxan

      
       6-nitro-benzodioxan.
      
    • Revised Step 2: Bromination of 6-nitro-benzodioxan. The nitro group deactivates positions 5 and 7. The EDO oxygens activate 5 and 8. Position 8 is meta to NO

      
       (less deactivated) and ortho to O1 (activated). This is the correct route for the 8-bromo isomer. 
      

Corrected Protocol for 8-Bromo Isomer:

  • Precursor: Start with 6-nitro-2,3-dihydro-1,4-benzodioxine (commercially available or synthesized via nitration).

  • Bromination: Dissolve 6-nitro compound (10 mmol) in DMF (20 mL). Add NBS (12 mmol) and stir at 60°C.

    • Mechanism:[2][3][4][5][6] The NO

      
       blocks the ortho positions (5,7) electronically. The O1 oxygen directs the electrophile to position 8.
      
  • Reduction: Dissolve the crude 8-bromo-6-nitro intermediate in EtOH/Water (3:1). Add Iron powder (5 eq) and NH

    
    Cl (5 eq). Reflux for 2h.
    
  • Purification: Filter hot, concentrate, and extract with EtOAc. Recrystallize from Ethanol.

  • Product Characterization:

    • 
      H NMR (DMSO-d
      
      
      
      ):
      Look for two meta-coupled aromatic protons (doublets, J ~ 2.5 Hz). If J ~ 8 Hz, you have the 7-bromo (ortho) isomer.
Protocol B: Comparative Reactivity Test (Acylation)
  • Dissolve 1.0 mmol of the amine (8-Br or 7-Br isomer) in DCM (5 mL).

  • Add Pyridine (1.2 eq).

  • Add Benzoyl Chloride (1.0 eq) at 0°C.

  • Monitor: Take aliquots at 5 min, 15 min, and 60 min for HPLC analysis.

  • Expectation: The 8-bromo isomer should reach >90% conversion within 15 mins. The 7-bromo isomer will lag (approx. 50–60% at 15 mins) due to the ortho-bromo steric clash.

References

  • Sigma-Aldrich. 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride Product Sheet.Link

  • Cymit Quimica. (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone Product Info.Link

  • Idris, N. et al. "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs."[7][8] International Journal of Organic Chemistry, 2022, 12, 143-160.[7][8] Link

  • WuXi Biology. "QM Study of the para Regioselectivity of TBABr3 Bromination." WuXi AppTec, 2020. Link

  • BenchChem. "Investigation of a Biologically Relevant Analog: 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine."[1] Link

  • MDPI. "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molbank, 2023.[9] Link

  • ChemDiv. "Compound 2-{[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl}-4-nitrophenol." Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

[1]

Executive Safety Summary

Substance Class: Halogenated Aromatic Amine / Heterocycle Physical State: Solid (Powder) Primary Hazard Driver: Dermal Absorption & Respiratory Sensitization

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a specialized intermediate often used in the synthesis of serotonergic ligands. As a research chemical, its full toxicological profile is likely incomplete ("Not Fully Investigated").[1] Therefore, you must adopt a Universal Precaution strategy.

The Critical Risk: Aromatic amines are lipophilic. The addition of the bromine atom and the benzodioxin ring increases lipophilicity compared to simple anilines, facilitating rapid skin absorption. Once in solution (e.g., DMSO), the risk of systemic toxicity via dermal contact increases exponentially.

Risk Assessment & PPE Selection Logic

Do not default to "standard lab safety." This compound requires a tiered approach based on the state of matter.

The PPE Decision Matrix (DOT Visualization)

The following diagram illustrates the decision logic for selecting PPE based on your specific operation.

PPE_SelectionStartOperation TypeSolidHandling Solid(Weighing/Transfer)Start->Solid Dry PowderSolutionHandling Solution(Dissolved in DMSO/MeOH)Start->Solution Liquid PhaseResp_SolidRespiratory:Fume Hood REQUIRED(N95 backup only)Solid->Resp_SolidGlove_SolidGloves:Double Nitrile (4 mil min)Change every 30 minsSolid->Glove_SolidResp_SolRespiratory:Fume Hood REQUIRED(Aerosol risk)Solution->Resp_SolGlove_SolGloves:Laminate (Silver Shield)OR Double Nitrile (Change immediately on splash)Solution->Glove_SolNoteCRITICAL: Aromatic amines permeate nitrile.Once dissolved, breakthrough time drops to <5 mins.Glove_Sol->Note

Figure 1: Decision matrix for PPE selection based on physical state. Note the escalated glove requirement for solutions.

Detailed PPE Specifications

A. Hand Protection (The First Line of Defense)

Why it matters: Aromatic amines are notorious for permeating standard nitrile gloves without visible degradation.

ParameterHandling SolidHandling Solution (DMSO/Organic Solvents)
Primary Glove Nitrile (Disposable) Laminate (e.g., Silver Shield / 4H)
Thickness Minimum 5 mil (0.12 mm)Multi-layer barrier
Technique Double Gloving Wear Laminate liner under Nitrile outer
Breakthrough Time > 480 min (Solid)< 10 min (Nitrile) / > 480 min (Laminate)
Action on Contact Change outer glove immediately.Change all gloves immediately.

Expert Tip: If dexterity is required and you cannot use laminate gloves for solution handling, use High-Performance Nitrile (Accelerator-Free) and change them every 15 minutes of active handling, or immediately upon any splash.

B. Respiratory Protection

Why it matters: The amine functionality can cause respiratory sensitization (asthma-like symptoms) upon repeated inhalation of dust.

  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (Outside Hood): If weighing balance is outside the hood (not recommended), use a P100 (HEPA) half-mask respirator. Surgical masks provide zero protection against chemical vapors or fine particulates.

C. Ocular & Body Protection[4][5][6][7][8][9]
  • Eyes: Chemical Splash Goggles (indirect venting). Standard safety glasses are insufficient for powders that can drift or liquids that can splash.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Avoid synthetic blends that can melt if a solvent fire occurs.

  • Legs/Feet: Long pants (no ankles exposed) and closed-toe, non-perforated shoes.

Operational Protocol: Safe Weighing & Solubilization

This phase presents the highest risk of exposure due to static electricity (flying powder) and high concentration.

Step-by-Step Workflow
  • Preparation:

    • Turn on Fume Hood and verify flow (face velocity 80–100 fpm).

    • Place a disposable absorbent pad (plastic side down) on the work surface.

    • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Benzodioxin derivatives are often "fluffy" and prone to static fly-off.

  • The Transfer:

    • Do not stick the spatula directly into the stock bottle. Pour a small amount into a secondary container or weighing boat to avoid contaminating the source.

    • Weigh the material.

    • Immediate Solubilization: If possible, add the solvent to the weighing vial inside the hood immediately after weighing to trap the dust in liquid form.

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened tissue (aromatic amines are soluble in alcohols).

    • Dispose of the tissue in Hazardous Solid Waste , not regular trash.

Emergency Response & Spill Management

Spill Response Decision Tree (DOT Visualization)

Spill_ResponseIncidentSpill DetectedAssessAssess Volume & StateIncident->AssessMinor_SolidMinor Powder (<1g)Assess->Minor_SolidMajor_SolSolution / Large QtyAssess->Major_SolAction_WetWet Wipe Method:Cover with wet paper towelto prevent dust.Minor_Solid->Action_WetAction_AbsorbAbsorb & Contain:Use Vermiculite/Sand.Do NOT use bleach immediately.Major_Sol->Action_AbsorbDisposalSeal in HazWaste BagLabel: 'Toxic Amine'Action_Wet->DisposalAction_Absorb->Disposal

Figure 2: Protocol for managing spills. Note the restriction on bleach.

Chemical Incompatibility Warning: Do not use bleach (sodium hypochlorite) immediately on large amine spills. Reaction with concentrated amines can generate chloramines (toxic gas) or heat. Use water/detergent first, then dilute bleach for final surface decontamination.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes.[2][3][4][5][6][7] Lift eyelids.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use alcohol to wash skin; it increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (suspect sensitization).

Waste Disposal

  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent exothermic reactions.

  • Container: High-density polyethylene (HDPE) or glass. Label clearly with full chemical name.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Safety and Health Topics. [Link]

  • PubChem. (n.d.). Compound Summary: 1,4-Benzodioxin-6-amine (Analogous Structure Safety Data). National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.